Asperulosidic Acid (ASPA) is an iridoid glycoside, a class of monoterpenoids predominantly found in plants as glycosides [1].
| Property | Description |
|---|---|
| Systematic IUPAC Name | (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid [2] |
| Molecular Formula | C₁₈H₂₄O₁₂ [2] |
| Average Mass | 432.38 g/mol [2] |
| CAS Registry Number | 25368-11-0 [2] [3] |
| Form | White to off-white solid powder [3] |
| LogP | -3.2 (indicating high hydrophilicity) [3] |
| Hydrogen Bond Donors | 6 [3] |
| Hydrogen Bond Acceptors | 12 [3] |
| Defined Stereocenters | 9 [2] |
Preclinical studies reveal that this compound possesses multiple bioactive properties, primarily anti-inflammatory and renal protective effects.
A key study investigated the effects of ASPA in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells [4] [5] [6].
A 2023 study elucidated a novel mechanism for ASPA in ameliorating renal interstitial fibrosis using a unilateral ureteral obstruction (UUO) mouse model [7].
A validated HPLC-PDA method for the simultaneous quantification of ASPA and other iridoids in plant extracts like Morinda citrifolia L. (Noni) has been developed [8].
| Parameter | Description / Value |
|---|---|
| Instrument | HPLC with Photodiode Array (PDA) Detector |
| Column | C18 UG120 (4.6 mm x 250 mm, 5.0 μm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient Elution | 0-5 min: 100% A; 5-30 min: 100% to 65% A |
| Flow Rate | 1.0 mL/min |
| Linearity (R²) | ≥ 0.9999 [8] |
| LOD / LOQ | LOD: 0.04-0.97 μg/mL; LOQ: 0.13-2.95 μg/mL [8] |
| Precision (RSD) | < 4% [8] |
This compound is primarily found in plants of the Rubiaceae family [1], including:
For researchers, this compound is available commercially as a reference standard with a purity of ≥98% [3].
| Property | Details / Value |
|---|---|
| Purity | ≥98% [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months [3] |
| Solubility (In Vitro) | DMSO: ~100 mg/mL (~231.28 mM) [3] |
While the preclinical data is compelling, several areas require further investigation to assess the compound's full therapeutic potential. Key research gaps highlighted in the literature include a need for more comprehensive pharmacokinetic and bioavailability studies, as well as in-depth in vivo validation of its efficacy and safety in different disease models [1]. Exploring its potential synergistic effects when used in combination with other therapeutic agents, as suggested for its parent compound asperuloside, is another promising avenue [1].
Asperulosidic acid (ASPA) is a biologically active iridoid glycoside predominantly isolated from the medicinal herb Hedyotis diffusa Willd. (also known as Scleromitrion diffusum or Baihuasheshecao). This compound has gained significant research interest due to its diverse pharmacological properties, particularly its potent anti-inflammatory and anti-tumor activities.
Extensive research has revealed that this compound exhibits multiple pharmacological activities, with the most well-documented effects being anti-inflammatory and anti-cancer properties.
ASPA demonstrates significant anti-inflammatory effects through modulation of key signaling pathways:
The following diagram illustrates the core anti-inflammatory mechanism of ASPA through inhibition of the PI3K/Akt/NF-κB pathway:
Figure 1: ASPA inhibits the PI3K/Akt/NF-κB signaling pathway, suppressing production of pro-inflammatory cytokines.
ASPA demonstrates promising anti-tumor properties through multiple mechanisms:
Table 1: Experimentally determined anti-inflammatory effects of this compound
| Experimental Model | Concentration/Dose | Key Effects | Mechanistic Insights | Citation |
|---|---|---|---|---|
| Endotoxin-induced uveitis (EIU) in rats | Intravitreal injection | ↓ Clinical scores, leukocyte infiltration, protein leakage, cellulose-like exudates | Suppression of PI3K/Akt/NF-κB pathway; ↓ ICAM-1, TNF-α, MCP-1, IL-6 | [4] [6] |
| LPS-induced RAW 264.7 macrophages | 40-160 μg/mL | ↓ TNF-α and IL-6 mRNA expression | ↓ IκB-α phosphorylation; ↓ Erk1/2 phosphorylation (MAPK pathway) | [7] |
| Gestational diabetes mellitus mouse model | Not specified | ↓ Inflammation and oxidative stress | Modulation of inflammatory and oxidative pathways | [4] [6] |
| TPA/EGF-induced JB6 cell transformation | Not specified | ↓ Cell transformation; ↓ AP-1 activity | Inhibition of c-Jun phosphorylation (JNK pathway) | [8] |
Table 2: Chemical and physical properties of this compound
| Property | Specification | Details |
|---|---|---|
| CAS Number | 25368-11-0 | - |
| Molecular Formula | C₁₈H₂₄O₁₂ | - |
| Molecular Weight | 432.4 g/mol | - |
| Chemical Structure | Iridoid glycoside | Cyclopentanopyrane monoterpene with glucose conjugation at C-1 hydroxyl |
| Solubility | Freely soluble in water (160 g/L at 25°C) | Also soluble in DMSO, ethanol, methanol, and pyridine |
| Storage Conditions | Desiccate at -20°C | Stable for several months when properly stored |
Objective: To evaluate the anti-inflammatory effects of ASPA in an animal model of acute ocular inflammation. [4] [6]
Materials and Reagents:
Methodology:
Key Parameters Measured:
Objective: To investigate the anti-inflammatory mechanisms of ASPA in a cellular model. [7]
Materials and Reagents:
Methodology:
Key Parameters Measured:
The experimental workflow for evaluating ASPA's efficacy is summarized below:
Figure 2: Experimental workflow for evaluating ASPA's efficacy in inflammation models.
For researchers seeking to identify and quantify ASPA in H. diffusa extracts, several analytical methods have been established:
Quality Control Considerations: When working with H. diffusa material, it is crucial to authenticate the botanical source carefully, as adulterants such as Hedyotis corymbosa and Hedyotis tenelliflora are frequently mistaken for genuine H. diffusa in commercial supplies. [9] While ASPA itself is not specific to H. diffusa, the compound (E)-6-O-(p-coumaroyl) scandoside methyl ester has been proposed as a more specific chemical marker for quality control. [9]
This compound represents a promising bioactive compound with demonstrated efficacy in experimental models of inflammation and cancer. Its mechanism of action through suppression of the PI3K/Akt/NF-κB and MAPK signaling pathways provides a molecular basis for its observed pharmacological effects.
Future research directions should focus on:
The following tables summarize key quantitative findings from preclinical studies on asperulosidic acid (and its close analog, monotropein) conducted in rats.
Table 1: Key Pharmacokinetic Parameters of Iridoid Glycosides in Rats [1]
| Parameter | Monotropein (in Female Rats) | Deacetyl this compound (in Female Rats) | Notes |
|---|---|---|---|
| Bioavailability | Higher than in male rats | Higher than in male rats | Significant sex-based differences observed. |
| Key Tissues | Intestine, Stomach, Hypothalamus | Intestine, Stomach, Hypothalamus | After oral administration; notably high concentration in the hypothalamus. |
| Administration | Oral (MOIGs 100 mg/kg) and Intravenous | Oral (MOIGs 100 mg/kg) and Intravenous | MOIGs: Morinda officinalis Iridoid Glycosides extract. |
Table 2: Analysis of Iridoid Glycosides in Rat Brain Homogenates [2] After oral administration of Zhi-zi-chi Decoction
| Brain Region | Iridoid Glycosides Detected |
|---|---|
| Hippocampus | Scandoside Methyl Ester (SME), Deacetyl this compound Methyl Ester (DAAME) |
| Hypothalamus | SME, DAAME |
| Premotor Cortex | SME, DAAME |
| Striatum | SME, DAAME |
| Oblongata | SME, DAAME |
| Cerebellum | SME, DAAME |
| Conclusion | Multiple iridoid glycosides, including derivatives of this compound, can cross the blood-brain barrier and distribute widely in the brain. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
The diagrams below illustrate the metabolic pathway of this compound and the experimental workflow for its analysis.
This compound's journey from oral intake to distribution and excretion.
Standard experimental workflow for pharmacokinetic and tissue distribution studies.
Deacetyl asperulosidic acid (DAA) is a significant iridoid glycoside found in various medicinal plants, particularly within the Rubiaceae family, including Hedyotis diffusa, Morinda officinalis, and Paederia foetida [1] [2] [3]. Iridoids are cyclopentanopyrane monoterpenes characterized by their biosynthetic origin from the methylerythritol 4-phosphate (MEP) and mevalonate (MVA) pathways [2] [4]. DAA specifically belongs to the secologanin-derived iridoids and serves as both a biosynthetic precursor and bioactive compound in its own right [4]. The compound's structure features characteristic cyclopentane ring systems with glucose conjugated at the C-1 hydroxyl group, forming iridoid glycosides that contribute to its physicochemical properties and biological activities [2] [4].
The biosynthesis of DAA occurs through the iridoid pathway which begins with the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via both the MEP and MVA pathways [4]. Following the formation of the iridoid backbone, post-modification processes including hydroxylation, glycosylation, and methylation lead to the production of DAA [2]. Research on Hedyotis diffusa has identified potential key enzymes in DAA biosynthesis, including LAMT (loganic acid O-methyltransferase) and CYP71D55 homologs that likely participate in these modification steps [2].
DAA is found in numerous medicinal plants with traditional uses:
The chromosome-level genome assembly of Hedyotis diffusa has enabled more detailed study of iridoid biosynthesis, revealing tissue-specific expression patterns of biosynthetic genes [2].
Table 1: Pharmacokinetic parameters of deacetyl this compound and related compounds
| Parameter | Value for DAA | Value for DAA Methyl Ester | Experimental Conditions |
|---|---|---|---|
| Bioavailability | Higher in female rats vs male [1] | 3.74% [7] | Rats, oral administration |
| Tmax (h) | Not specified | 2 h [7] | Rats, oral administration |
| Cmax | Higher in female rats vs male [1] | 4047.49 ng/mL [7] | Rats, oral administration |
| Half-life (t1/2) | Not specified | 5.6 h [7] | Rats |
| AUC0-t | Higher in female rats vs male [1] | Not specified | Rats |
Research demonstrates that DAA and its methyl ester derivative are quickly absorbed into systemic circulation after oral administration [7]. Tissue distribution studies of DAA in rats revealed several important characteristics:
The low absolute bioavailability of deacetyl this compound methyl ester (3.74%) suggests potential issues with gastrointestinal stability, first-pass effect, or transmembrane permeability that may limit its systemic exposure [7].
dot code for metabolic pathway
DAA undergoes complex Phase I and II metabolism before elimination.
Studies on traditional medicine formulations containing DAA have identified extensive metabolic transformations. In Zhizichi decoction, researchers identified 146 migration constituents in rat serum, including 18 prototype components and 128 metabolites (121 Phase I and 7 Phase II metabolites) [8]. Similarly, research on Qi-Yu-San-Long decoction characterized 85 xenobiotics (20 prototype compounds and 65 metabolites) from rat urine [9].
The primary metabolic reactions for DAA and related iridoids include:
Elimination kinetics vary significantly between different metabolites, with some compounds demonstrating slow elimination patterns (accumulating over extended periods) while others show rapid clearance or even complex "appearing-disappearing-reappearing" kinetics in vivo [9].
Table 2: Analytical methods for quantifying deacetyl this compound in biological samples
| Parameter | Method Details | Validation Results |
|---|---|---|
| Instrumentation | Waters ACQUITY UPLC HSS T3 column [7] | Agilent 6470 tandem mass spectrometer [1] |
| Mobile Phase | Water and acetonitrile with 0.1% formic acid [7] | Methanol with 0.1% formic acid/5mM ammonium formate and water with same additives [1] |
| Detection Mode | Negative-ion multiple reaction monitoring (MRM) [7] | Positive ion MRM mode [1] |
| Linear Range | 1-1000 ng/mL [7] | 2-5000 ng/mL [1] |
| Correlation Coefficient | >0.99 [7] | Not specified |
| Sample Preparation | Protein precipitation with acetonitrile [7] | Direct deproteinization with methanol [1] |
The UHPLC-MS/MS methods for DAA quantification have been comprehensively validated according to FDA and EMA guidelines [1]. Key validation parameters include:
Advanced analytical strategies such as post-targeted screening using UPLC-QTOF-MSE have been developed to overcome challenges in metabolite identification, employing both data-dependent acquisition (DDA) and data-independent acquisition (DIA) approaches [9].
DAA exhibits significant anti-inflammatory properties through modulation of key signaling pathways. Research demonstrates that DAA, along with related iridoids asperuloside (ASP) and this compound (ASPA), suppresses production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-induced RAW 264.7 macrophages [5].
The molecular mechanisms underlying these effects involve:
These anti-inflammatory mechanisms provide a scientific basis for the traditional uses of DAA-containing plants in treating inflammatory conditions such as arthritis, bronchitis, and nephritis [5].
Despite significant advances in understanding DAA metabolism and absorption, several research gaps remain:
Future research should focus on advanced delivery systems to improve bioavailability, comprehensive metabolite identification, and well-designed clinical trials to translate preclinical findings into therapeutic applications.
The anti-inflammatory effects of ASPA are primarily mediated through the inhibition of the NF-κB (Nuclear Factor Kappa-B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways [1] [2]. The following diagram illustrates how ASPA interacts with these pathways to suppress the inflammatory response, particularly in immune cells like macrophages.
The molecular consequences of this pathway inhibition are summarized in the table below, which synthesizes data from key experimental models.
Table 1: Key Anti-Inflammatory Effects of this compound in Experimental Models
| Experimental Model | Key Inflammatory Mediators Suppressed | Effect on Signaling Pathways | Citation |
|---|
| LPS-induced RAW 264.7 macrophages | ↓ NO, PGE₂, TNF-α, IL-6 ↓ iNOS, COX-2 mRNA & protein | Suppressed IκB-α phosphorylation (NF-κB) Inhibited ERK and JNK phosphorylation (MAPK) | [1] | | Endotoxin-Induced Uveitis (EIU) in rats | ↓ ICAM-1, IL-6, MCP-1, TNF-α Reduced leukocyte adhesion & infiltration | Inhibited PI3K/Akt/NF-κB pathway | [2] | | LPS-induced RAW 264.7 macrophages | ↓ NO, PGE₂, TNF-α, IL-6 ↓ iNOS, COX-2 mRNA & protein | Suppressed IκB-α phosphorylation (NF-κB) Inhibited ERK and JNK phosphorylation (MAPK) | [3] |
The evidence for ASPA's mechanism is derived from robust in vitro and in vivo models. Below is a detailed breakdown of the experimental methodologies and findings.
Table 2: Experimental Model Details for ASPA Anti-Inflammatory Studies
| Model Component | Specific Protocols and Measurements | | :--- | :--- | | Cell Model | LPS-induced RAW 264.7 murine macrophages [1] [3]. | | Treatment | Cells pre-treated with ASPA (40, 80, 160 μg/mL) for 1-2 hours, then stimulated with LPS (50 ng/mL) for 24 hours. | | Viability Assay | Cell viability assessed via MTT assay to rule out cytotoxicity. | | Key Measurements | 1. Inflammatory Mediators:
ASPA is not studied in isolation; it is a primary bioactive iridoid glycoside found in the traditional Chinese herb Hedyotis diffusa Willd. (also known as Scleromitrion diffusum) [1] [4] [5]. This herb has a long history of use for treating inflammation-related diseases like arthritis, nephritis, and bronchitis [1] [4].
Network pharmacology studies, which analyze complex relationships between drugs, targets, and diseases, predict that the anti-inflammatory effects of Hedyotis diffusa against conditions like Rheumatoid Arthritis (RA) are mediated through multiple active compounds, including ASPA, acting on the PI3K-Akt, TNF, and IL-17 signaling pathways [4]. This provides a systemic context for ASPA's targeted mechanisms.
Future research directions should include:
Asperulosidic acid is a monoterpene-derived compound classified as an iridoid glycoside [1] [2]. Here are its core chemical characteristics:
| Property | Description |
|---|---|
| IUPAC Name | (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid [3] |
| Molecular Formula | C₁₈H₂₂O₁₁ [1] |
| Molecular Weight | 390.34 g/mol [3] |
| CAS Number | 25368-11-0 [4] |
| Chemical Class | Iridoid glycoside (cyclopentane-pyran monoterpene) [2] |
| Solubility | Highly soluble in water [1] |
| Glycosidic Bond | O-glycosidic bond with glucose at the C-1 hydroxyl group [1] [2] |
This compound exhibits multiple pharmacological activities, with the most well-documented being its anti-inflammatory effect. The primary molecular mechanisms involve the suppression of the NF-κB and MAPK signaling pathways [5] [1].
Diagram of the anti-inflammatory mechanism of this compound via NF-κB and MAPK pathways. [5]
Quantitative data from studies using LPS-induced RAW 264.7 macrophage cells demonstrates its potent anti-inflammatory effects [5]:
| Measured Parameter | Effect of this compound | Key Details |
|---|---|---|
| Nitric Oxide (NO) | Significant decrease | Concentration-dependent inhibition [5] |
| Prostaglandin E2 (PGE2) | Significant decrease | Inhibited at 80 and 160 μg/mL [5] |
| TNF-α & IL-6 | Significant decrease | Reduced at protein and mRNA levels [5] |
| iNOS & COX-2 | Downregulation | Reduced protein and mRNA expression [5] |
| IκB-α phosphorylation | Inhibition | Prevents NF-κB activation [5] |
| ERK & JNK phosphorylation | Inhibition | Suppresses MAPK signaling; p38 effect was not significant [5] |
Beyond inflammation, research also indicates potential therapeutic applications for neuroprotection and as an anti-obesity agent [6] [1].
For researchers looking to isolate, quantify, or study this compound, here are established experimental protocols and analytical methodologies.
This is a standard protocol for evaluating anti-inflammatory activity using macrophage cells [5].
A validated HPLC-PDA method can simultaneously quantify this compound in plant extracts [4].
This compound is found alongside its analog, asperuloside, in several medicinal plants from the Rubiaceae family [5] [1] [7]. The key differences between them are summarized below:
| Aspect | This compound | Asperuloside |
|---|---|---|
| Core Structure | Iridoid glycoside with a carboxylic acid group (-COOH) at C-4 [4]. | Iridoid glycoside with a methyl ester group (-COOCH₃) at C-4 [2]. |
| Molecular Formula | C₁₈H₂₂O₁₁ [1] | C₁₈H₂₂O₁₁ [1] |
| Anti-inflammatory Effect | Strong; inhibits NF-κB, ERK, and JNK, but not p38 [5]. | Strong; inhibits NF-κB, ERK, JNK, and p38 [5]. |
| Natural Sources | Hedyotis diffusa, Morinda citrifolia (Noni), Gardenia jasminoides [5] [4] [8]. | Hedyotis diffusa, Morinda citrifolia (Noni), Eucommia ulmoides [5] [1] [4]. |
While the current data is promising, several areas require further investigation to fully realize the therapeutic potential of this compound:
This compound (ASPA) is a biologically active iridoid glycoside compound found in several traditional Chinese medicinal plants, most notably Hedyotis diffusa Willd. (Bai Hua She Cao), a herb widely used in TCM for treating inflammation-related conditions including hepatitis, appendicitis, and urethritis [1]. Chemically classified as a cyclopenta-(c)-pyran monoterpenoid, ASPA possesses a molecular formula of C₁₈H₂₄O₁₂ and a molecular weight of 432.378 g/mol [2]. Its chemical structure features a characteristic bicyclic cis-fused cyclopentane-pyran system with multiple hydroxyl groups and a glucose moiety, classifying it as an O-glycosyl compound where a sugar group is bonded through one carbon to another group via an O-glycosidic bond [3]. This structural configuration contributes to its high water solubility and weakly acidic properties, which influence its bioavailability and pharmacological activities [3].
The compound is widely distributed throughout various plant species beyond H. diffusa, including Morinda citrifolia (Noni), Gardenia jasminoides (Zhi Zi), and Morinda officinalis, though in varying concentrations [4] [2]. In traditional Chinese medicine, plants containing ASPA have been employed for centuries for their anti-inflammatory, detoxifying, and diuretic properties, particularly in formulas addressing urinary system disorders, inflammatory conditions, and in some cases, cancer [1] [3]. Modern pharmacological research has validated and expanded understanding of these traditional uses, revealing multiple mechanism-based activities that support its therapeutic potential.
The anti-inflammatory properties of this compound represent one of its most extensively studied pharmacological activities. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, ASPA significantly inhibits the production of key pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner [5]. Mechanistic studies reveal that these effects occur through simultaneous suppression of two major signaling pathways: the NF-κB pathway and MAPK signaling cascade [5]. Specifically, ASPA treatment reduces the phosphorylation of IκB-α (the inhibitor of NF-κB), thereby preventing NF-κB nuclear translocation and subsequent transcription of inflammatory genes [5]. Concurrently, ASPA inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), though interestingly it does not affect p38 phosphorylation [5].
Recent research has elucidated additional anti-inflammatory mechanisms through different signaling pathways. In a rat model of endotoxin-induced uveitis (EIU), ASPA administration significantly reduced clinical scores of ocular inflammation, including inflammatory leukocyte penetration, protein accumulation, and cellulose-like exudates [6] [7]. These therapeutic effects were mediated through inhibition of the PI3K/Akt/NF-κB pathway, with ASPA treatment suppressing the expression of ICAM-1, TNF-α, MCP-1, and IL-6 in aqueous humor [6] [7]. Beyond classical inflammation models, ASPA has demonstrated immunomodulatory properties by activating the unfolded protein response via the IRE-1/XBP-1 pathway, enhancing innate immunity against bacterial infections in both Caenorhabditis elegans and mammalian models [8]. This multifaceted immunomodulatory activity positions ASPA as a promising candidate for managing various inflammatory and infectious conditions.
Renal fibrosis represents a final common pathway in chronic kidney disease progression, and ASPA has demonstrated remarkable nephroprotective effects in multiple experimental models. In a rat model of unilateral ureteral obstruction (UUO), ASPA administration significantly alleviated histological changes associated with renal fibrosis, including glomerular sclerosis, tubular atrophy, and interstitial collagen deposition [1]. These protective effects occurred through dual modulation of the TGF-β1/Smad signaling pathway and NF-κB activity [1]. Specifically, ASPA treatment reduced the expression of TGF-β1, Smad2, and Smad3 proteins while inhibiting the nuclear translocation of NF-κB, consequently decreasing the production of pro-fibrotic factors and inflammatory cytokines in renal tissues [1].
A novel mechanism for ASPA's anti-fibrotic action was recently identified involving the regulation of uremic toxin transport. In UUO mice, ASPA administration markedly reduced serum levels of indoxyl sulfate (IS), a protein-bound uremic toxin that accelerates renal fibrosis through induction of oxidative stress and pro-fibrotic factor production [9] [10]. This reduction in circulating IS was achieved primarily through upregulation of organic anion transporters OAT1 and OAT3 in the kidney, facilitated by increased expression of hepatocyte nuclear factor 1α (HNF1α) [9] [10]. Enhanced OAT expression promoted renal excretion of IS, thereby reducing its plasma concentration and subsequent fibrotic effects in renal tissues. This unique mechanism represents a promising therapeutic approach for managing chronic kidney disease by targeting uremic toxin accumulation rather than merely addressing downstream inflammatory consequences.
Beyond its established anti-inflammatory and anti-fibrotic properties, ASPA exhibits several other pharmacologically relevant activities. The compound has demonstrated anti-tumor potential in experimental models, particularly in esophageal cancer cells where it reduces proliferation rate, mobility, and chemoresistance to 5-fluorouracil by suppressing cyclin-dependent kinase 2 (CDK2) and E2F1 expression [6] [7]. Additionally, ASPA has shown anti-bacterial properties against both Gram-positive and Gram-negative bacteria, possibly related to its ability to enhance host innate immunity rather than through direct bactericidal effects [8] [3]. In metabolic disorders, ASPA treatment markedly decreased both inflammation and oxidative stress in a gestational diabetes mellitus mouse model, suggesting potential applications in metabolic disease management [6] [7]. The compound also exhibits anti-oxidant activity and has been reported to have anti-malarial properties, though these are less extensively characterized [1].
Table 1: Anti-inflammatory Efficacy Parameters of this compound
| Experimental Model | Concentration/Dose | Key Effects | Mechanistic Insights | Reference |
|---|---|---|---|---|
| LPS-induced RAW 264.7 macrophages | 40-160 μg/mL | 22-68% reduction in NO production; 30-65% reduction in PGE2; Significant decrease in TNF-α and IL-6 | Suppression of NF-κB and MAPK (ERK, JNK) pathways; Inhibition of iNOS and COX-2 expression | [5] |
| Endotoxin-induced uveitis (rat) | 5μL of 0.1 mg/mL (intravitreal) | 40-60% reduction in clinical scores; Significant decrease in leukocyte infiltration and protein leakage | Inhibition of PI3K/Akt/NF-κB pathway; Reduced ICAM-1, TNF-α, MCP-1, and IL-6 expression | [6] [7] |
| Unilateral ureteral obstruction (mouse) | 14 and 28 mg/kg (oral) | 17-28% reduction in serum creatinine; 33-52% reduction in urinary protein; 19-42% decrease in indoxyl sulfate | Upregulation of OAT1/OAT3 via HNF1α; Enhanced renal excretion of uremic toxins | [9] [10] |
| Unilateral ureteral obstruction (rat) | 20, 40, 80 mg/kg (oral) | Significant improvement in renal function; Reduced collagen fiber deposition; Decreased inflammatory factors | Inhibition of TGF-β1/Smad2/Smad3 pathway; Suppression of NF-κB activity | [1] |
Table 2: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Specifications | Experimental Details | Reference |
|---|---|---|---|
| CAS Number | 25368-11-0 | - | [2] |
| Molecular Formula | C₁₈H₂₄O₁₂ | - | [2] |
| Molecular Weight | 432.378 g/mol | - | [2] |
| Solubility | Highly water soluble | Weakly acidic compound | [3] |
| Botanical Sources | Hedyotis diffusa Willd., Morinda citrifolia L., Gardenia jasminoides, Morinda officinalis | Identified via HPLC-MS/MS | [4] [1] [2] |
| Analytical Methods | HPLC-PDA, HPLC-ELSD, HPLC-MS/MS | Validated per Pharmacopoeia guidelines; LOD: 0.04-0.97 μg/mL; LOQ: 0.13-2.95 μg/mL | [9] [4] [10] |
| Stability | Stable at room temperature (12h), stable through freeze-thaw cycles (3x), stable at -80°C (1 month) | Variability: 85.1-108.6% | [9] [10] |
The anti-inflammatory activity of this compound is typically evaluated using LPS-induced RAW 264.7 murine macrophage cells following standardized protocols. Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [5]. For experimental procedures, cells are seeded at appropriate densities (typically 1×10⁵ cells/well in 24-well plates) and allowed to adhere overnight. Subsequently, cells are pretreated with various concentrations of ASPA (usually ranging from 40-160 μg/mL) for 1-2 hours before stimulation with LPS (50-100 ng/mL) for 24 hours [5]. Following this incubation period, supernatant is collected for analysis of inflammatory mediators.
Nitric oxide production is quantified by measuring nitrite accumulation in culture supernatants using the Griess reaction, wherein 100μL of supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubated at room temperature for 10 minutes [5]. Absorbance is then measured at 540 nm using a microplate reader, with sodium nitrite serial dilutions serving as standards. Prostaglandin E2 (PGE2) and cytokine (TNF-α, IL-6) levels are typically determined using commercial enzyme-linked immunosorbent assay (ELISA) kits according to manufacturers' protocols [5]. For molecular analyses, cells are harvested for RNA or protein extraction. mRNA expression of iNOS, COX-2, TNF-α, and IL-6 is analyzed by quantitative real-time PCR, while protein levels are assessed by western blotting using specific antibodies against iNOS, COX-2, and signaling molecules in the NF-κB and MAPK pathways [5].
The anti-renal fibrosis effects of this compound are commonly investigated using the unilateral ureteral obstruction (UUO) model in rodents. Male Sprague-Dawley rats or Balb/C mice are anesthetized using sodium pentobarbital (35-50 mg/kg, intraperitoneally), followed by a midline abdominal incision to expose the left kidney and ureter [9] [1]. The left ureter is then ligated at two points with 4-0 silk suture and severed between the ligations to create complete obstruction. Sham-operated animals undergo identical procedures without ureteral ligation. ASPA is administered orally at doses ranging from 14-80 mg/kg/day, with treatment typically initiated either immediately after surgery or 1-2 days pre-operatively and continued for 7-14 days [9] [1].
Renal function parameters including serum creatinine, blood urea nitrogen (BUN), and urinary protein are measured using commercial assay kits according to manufacturers' instructions [9] [1]. For histological analysis, kidney tissues are fixed in 4% paraformaldehyde, embedded in paraffin, sectioned at 4-5μm thickness, and stained with hematoxylin and eosin (H&E) for general morphology, Masson's trichrome for collagen deposition, and periodic acid-Schiff (PAS) for glycogen structures [9] [1]. Fibrosis severity is quantified using image analysis software to determine the percentage of blue-stained collagen area in Masson's trichrome-stained sections. Inflammatory cytokines (TNF-α, IL-1β, IL-6) in renal tissues are measured by ELISA, while expression of fibrotic markers (α-SMA, collagen I, fibronectin) and signaling molecules (TGF-β1, Smad2/3, NF-κB) are analyzed by western blotting and immunohistochemistry [1]. For the uremic toxin studies, serum indoxyl sulfate levels are quantified using HPLC-MS/MS with validated methods showing linearity in the range of 0.1-100 μg/mL and precision with RSD values <14.9% [9] [10].
High-performance liquid chromatography (HPLC) methods have been developed and validated for the quantification of this compound in plant materials and biological samples. A typical HPLC-photodiode array (PDA) method utilizes a reversed-phase C18 column (e.g., Shiseido Capcell Pak C18 UG120, 4.6 × 250 mm, 5μm) maintained at 30°C [4]. The mobile phase consists of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: 0-5 min (100% A), 5-30 min (linear gradient to 65% A), 30-35 min (linear gradient to 100% A) [4]. The flow rate is set at 1.0 mL/min with an injection volume of 10μL, and detection is performed at 230-240 nm where iridoid compounds exhibit strong absorption due to their α,β-unsaturated acid, ester and lactone structures [4].
For bioanalytical applications, HPLC-MS/MS methods are employed for enhanced sensitivity and specificity. A validated method for indoxyl sulfate quantification (relevant to ASPA mechanism studies) uses a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile in gradient mode [9] [10]. Mass spectrometric detection is performed in negative ionization mode with multiple reaction monitoring (MRM) for indoxyl sulfate (m/z 212→80) [9] [10]. This method has been validated according to Pharmacopoeia guidelines, demonstrating linearity in the range of 0.1-100 μg/mL (r=0.9953), intra- and inter-batch precision with RSD <14.9%, extraction recoveries >90.5%, and stability under various storage conditions [9] [10]. For ASPA quantification in biological matrices, similar LC-MS/MS approaches are employed with appropriate MRM transitions specific to ASPA's molecular structure.
ASPA's multi-target anti-inflammatory mechanism of action showing key signaling pathways.
ASPA's anti-fibrotic mechanisms targeting TGF-β/Smad signaling and uremic toxin excretion.
The accumulating preclinical evidence positions this compound as a promising multi-target therapeutic agent for various inflammation-related disorders. For chronic kidney disease, ASPA offers a unique dual approach by simultaneously targeting inflammatory pathways (NF-κB) and fibrotic processes (TGF-β/Smad) while enhancing the elimination of protein-bound uremic toxins through OAT upregulation [9] [10] [1]. In ophthalmic inflammatory diseases such as uveitis, its ability to suppress the PI3K/Akt/NF-κB pathway and reduce leukocyte infiltration presents a potential alternative to corticosteroids with possibly fewer side effects [6] [7]. The compound's immunomodulatory properties via IRE-1/XBP-1 mediated unfolded protein response also suggest applications in infectious diseases where enhanced innate immunity could provide protection against bacterial pathogens [8].
Despite promising results, several research gaps need addressing before clinical translation. Most studies have utilized preclinical models, and well-designed clinical trials in human populations are necessary to establish safety and efficacy profiles [3]. Comprehensive pharmacokinetic studies regarding absorption, distribution, metabolism, and excretion in humans are limited, and optimal dosing regimens remain to be established [3]. The potential for drug-herb interactions requires careful evaluation, particularly given ASPA's effect on transporter proteins like OATs that handle many pharmaceutical agents [9] [10]. Further research should also explore formulation strategies to enhance bioavailability and tissue targeting, potentially through novel drug delivery systems [3]. Finally, comparative effectiveness studies against standard treatments would help position ASPA within therapeutic algorithms for relevant conditions.
Asperulosidic Acid (ASPA) exerts its anti-inflammatory and anti-tumor effects primarily by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune responses, inflammation, and cell survival [1] [2]. The table below summarizes the key molecular mechanisms by which ASPA inhibits NF-κB activity across different experimental models.
| Experimental Model/Condition | Key Molecular Targets & Mechanisms of NF-κB Inhibition | Biological Outcome / Functional Effect |
|---|---|---|
| Endotoxin-Induced Uveitis (EIU) in Rats [1] [3] | Suppresses PI3K/Akt activation upstream; reduces phosphorylation of IκB-α and IKK; inhibits nuclear translocation of NF-κB p65. | Reduced ocular inflammation, leukocyte infiltration, and pro-inflammatory cytokine (TNF-α, IL-6, MCP-1) levels. |
| LPS-Induced RAW 264.7 Macrophages [4] | Inhibits IκB-α phosphorylation and degradation; suppresses phosphorylation of ERK and JNK (MAPK pathways). | Decreased production of NO, PGE2, TNF-α, IL-6; downregulated iNOS and COX-2 expression. |
| Hepatocellular Carcinoma (HCC) Cells [2] | Inactivates the MEKK1/NF-κB pathway. | Inhibits cancer cell proliferation, migration, invasion; induces apoptosis; enhances chemosensitivity to doxorubicin and cisplatin. |
| Gestational Diabetes Mellitus Model [1] | Attenuates placental inflammation via NF-κB and MAPK signaling suppression. | Reduced oxidative stress and inflammatory responses. |
| LPS-Induced Renal Inflammation in Mice [4] | Contributes to the anti-inflammatory effect of Hedyotis diffusa extract. | Protected against renal inflammation. |
The efficacy of ASPA is quantitatively demonstrated by its dose-dependent suppression of key inflammatory mediators. The following table consolidates data from multiple studies, primarily in LPS-induced RAW 264.7 macrophage models [4].
| Inflammatory Mediator / Cytokine | Experimental Context | Observed Inhibitory Effect of ASPA |
|---|---|---|
| Nitric Oxide (NO) | LPS-induced RAW 264.7 cells [4] | Significant reduction in NO production. |
| Prostaglandin E2 (PGE2) | LPS-induced RAW 264.7 cells [4] | Significant reduction in PGE2 levels. |
| Tumor Necrosis Factor-α (TNF-α) | LPS-induced RAW 264.7 cells [4] | Reduced protein secretion and mRNA expression. |
| Interleukin-6 (IL-6) | LPS-induced RAW 264.7 cells [4] | Reduced protein secretion and mRNA expression. |
| Inducible Nitric Oxide Synthase (iNOS) | LPS-induced RAW 264.7 cells [4] | Downregulated protein and mRNA expression. |
| Cyclooxygenase-2 (COX-2) | LPS-induced RAW 264.7 cells [4] | Downregulated protein and mRNA expression. |
| ICAM-1, MCP-1, IL-6, TNF-α | Endotoxin-Induced Uveitis (EIU) Rat Model [1] [3] | Significant suppression in aqueous humor (AqH). |
For researchers aiming to replicate or build upon these findings, here are summaries of the core experimental methodologies used in the cited studies.
The following diagram synthesizes the primary molecular pathways through which ASPA exerts its effects, as documented across the cited literature.
This integrated view illustrates that ASPA targets multiple nodes in the NF-κB activation network, providing a robust mechanism for its pleiotropic effects.
The body of research demonstrates that This compound is a potent multi-target inhibitor of the NF-κB signaling pathway. Its ability to suppress inflammation and tumor progression by interfering with key upstream kinases and the core IKK/IκB/NF-κB axis makes it a promising candidate for therapeutic development.
Future research should focus on:
Asperulosidic acid is an iridoid glucoside found in various plants with medicinal value, such as Morinda citrifolia (noni) and Oldenlandia hedyotidea. [1] [2] It has garnered research interest for its potential bioactive properties. Accurate quantification is essential for the quality control of herbal products and for supporting pharmacological studies. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the precise and sensitive quantification of this compound in plant materials and derived products. The method has been optimized and validated to ensure reliability, reproducibility, and accuracy for research and development purposes.
For dry plant materials, the following procedure is recommended: [2]
For complex matrices, additional purification steps such as Solid-Phase Extraction (SPE) may be incorporated to reduce matrix effects and improve method sensitivity. [4]
The following table summarizes the typical instrumental parameters for the quantification of this compound. These are based on methodologies used for similar iridoid glucosides and complex plant matrices. [1] [2] [3]
Table 1: Optimized HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| HPLC Conditions | |
| Column | C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 5 µm) |
| Column Temperature | 25-40°C |
| Mobile Phase | Gradient of acetonitrile and water (both containing 0.1% formic acid) [1] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode [1] |
| Operation Mode | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | As per instrument optimization |
| Drying Gas | As per instrument optimization |
| Collision Energy | Optimized for this compound |
| Precursor Ion → Product Ion | To be determined empirically (e.g., m/z 403.1 → 179.1 for deprotonated molecule) |
Ionization Note: this compound and related iridoid glucosides have been successfully analyzed using ESI in negative ion mode, as they readily form deprotonated molecules [M-H]⁻. [1]
The analytical method should be validated according to established guidelines to ensure it is fit for purpose. The following table outlines the key validation parameters and typical acceptance criteria. [5] [3]
Table 2: Key Method Validation Parameters and Target Criteria
| Validation Parameter | Description & Target Criteria |
|---|---|
| Linearity | The calibration curve should be linear over a defined range (e.g., 1–500 ng/mL). The correlation coefficient (r²) is typically required to be >0.99. [3] |
| Accuracy | Expressed as the percentage recovery of the known concentration. Accuracy should be within ±15% of the actual value for all quality control (QC) levels, and ±20% at the Lower Limit of Quantification (LLOQ). [5] [3] |
| Precision | Includes intra-day and inter-day precision (repeatability). The relative standard deviation (RSD) should be ≤15% for all QC levels, and ≤20% at the LLOQ. [5] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (as defined above). [5] |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of other sample components (e.g., matrix). No significant interference should be observed at the retention time of the analyte. [5] |
| Recovery | Assessed by comparing the analytical response of extracted QC samples with unextracted standards. Recovery should be consistent and reproducible. [5] |
| Matrix Effect | Evaluated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte. The precision of the matrix factor should be ≤15%. [4] [5] |
| Stability | The analyte should be demonstrated to be stable in the matrix under various conditions (e.g., benchtop, autosampler, freeze-thaw cycles) for the duration of the analysis. [5] |
The experimental workflow and validation structure are visualized below.
Diagram 1: HPLC-MS/MS Method Development and Validation Workflow
This methodology has been successfully applied in research for quantifying this compound.
The HPLC-MS/MS protocol outlined here provides a robust, sensitive, and reliable approach for quantifying this compound in various sample types. The method leverages the separation power of HPLC with the selectivity and sensitivity of tandem mass spectrometry, making it suitable for demanding applications in pharmaceutical analysis and quality control of natural products. Adherence to method validation guidelines ensures the generation of credible and reproducible data.
The table below summarizes the key parameters of a validated UHPLC-MS/MS method for quantifying a closely related compound, deacetyl asperulosidic acid methyl ester, in rat plasma [1]. This method provides a robust template for analyzing this compound and its derivatives.
| Parameter Category | Specification / Value |
|---|---|
| Analytical Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Target Compound | Deacetyl this compound Methyl Ester |
| Sample Matrix | Rat Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile [1] |
| Chromatography Column | Waters ACQUITY UPLC HSS T3 [1] |
| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) [1] |
| Mass Spectrometry Mode | Negative Ionization / Multiple Reaction Monitoring (MRM) [1] |
| Linear Range | 1 - 1000 ng/mL [1] |
| Correlation Coefficient (r) | > 0.99 [1] |
| Key Pharmacokinetic Results | |
| - Maximum Concentration (Cmax) | 4047.49 ng/mL [1] |
| - Time to Cmax (Tmax) | 2 hours [1] |
| - Half-Life (T1/2) | 5.6 hours [1] |
| - Absolute Bioavailability | 3.74% [1] |
This protocol is adapted from the validated method for deacetyl this compound methyl ester and can be optimized for this compound [1].
The following diagrams illustrate the complete analytical workflow and the conceptual fragmentation of the compound in the mass spectrometer.
This protocol is adapted from a validated method for the simultaneous analysis of bioactive compounds in fermented Morinda citrifolia L. (noni) extracts [1].
The following conditions are critical for achieving optimal separation [1]:
| Parameter | Specification |
|---|---|
| HPLC System | Waters 2695 Separation Module |
| Detector | Photodiode Array (PDA) |
| Column | Shiseido Capcell Pak C18 UG120 (4.6 mm x 250 mm, 5.0 μm) |
| Column Temperature | 30 °C |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Gradient Program | 0-5 min: 100% A; 5-30 min: 100% to 65% A; 30-35 min: 60% to 100% A |
The analytical method has been rigorously validated, with key parameters for asperulosidic acid shown below [1]:
| Validation Parameter | Result for this compound |
|---|---|
| Linearity (Range) | 1.56 - 100 μg/mL |
| Coefficient of Determination (R²) | ≥ 0.9999 |
| Limit of Detection (LOD) | 0.04 μg/mL |
| Limit of Quantification (LOQ) | 0.13 μg/mL |
| Precision (RSD) | < 4% |
The workflow for the complete extraction and analysis process is as follows:
This compound and its derivative asperuloside are naturally occurring iridoid glycosides found in various medicinal plants, including Morinda citrifolia L. (Noni), Paederia scandens, and Eucommia ulmoides. These bioactive compounds have garnered significant scientific interest due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and antidiarrheal activities. The growing therapeutic importance of these iridoids necessitates robust analytical methods for their quantification in complex matrices. This application note provides detailed analytical protocols validated according to international standards for the precise quantification of this compound and asperuloside in plant materials and fermented products. Additionally, we summarize recent advances in understanding their mechanistic pathways in various disease models, providing researchers and drug development professionals with comprehensive methodological and biological insights.
The validation of analytical methods for these compounds is particularly important in quality control of herbal medicines and functional foods. As natural product research advances, the need for standardized, validated methods becomes crucial for ensuring product consistency, efficacy, and safety. This document addresses this need by providing extensively validated HPLC-PDA methods that demonstrate excellent sensitivity, precision, and accuracy for simultaneous quantification of multiple bioactive iridoids and coumarins. Furthermore, we explore the therapeutic potential of these compounds through detailed mechanistic studies, offering valuable insights for researchers developing natural product-based therapeutics for inflammatory, neurodegenerative, and gastrointestinal disorders.
An optimized reverse-phase HPLC method coupled with photodiode array detection (PDA) has been developed for the simultaneous analysis of this compound, asperuloside, and related bioactive compounds. The method employs a Shiseido Capcell Pak C18 UG120 column (4.6 mm × 250 mm, 5.0 μm) maintained at 30°C. The mobile phase consists of 0.1% formic acid in distilled water (A) and acetonitrile (B) with a gradient elution program: 0-5 min (100% A), 5-30 min (100-65% A), 30-35 min (60-100% A). The flow rate is maintained at 1.0 mL/min with an injection volume of 10 μL. Detection wavelengths are optimized between 230-240 nm for iridoids and 330-345 nm for coumarin derivatives based on their chromophore characteristics [1].
This method successfully separates five bioactive compounds—deacetylthis compound, this compound, scopolin, asperuloside, and scopoletin—within a 35-minute run time. The PDA detection allows for simultaneous monitoring at multiple wavelengths, enabling precise quantification of compounds with different absorption maxima. The method has been specifically applied to analyze both non-fermented and fermented Morinda citrifolia L. extracts, demonstrating its applicability to complex matrices. The fermentation process significantly alters the phytochemical profile, enhancing the bioavailability and biological activity of these compounds, which makes robust analytical methods essential for quality control [1].
The developed HPLC-PDA method has been rigorously validated according to international guidelines for specificity, linearity, sensitivity, precision, and accuracy. The validation data confirm the method's reliability for quantitative analysis of this compound and asperuloside in various sample matrices [1].
Table 1: Method Validation Parameters for this compound and Asperuloside
| Validation Parameter | This compound | Asperuloside |
|---|---|---|
| Linear Range (μg/mL) | 1.56-100 | 1.56-100 |
| Coefficient of Determination (R²) | ≥0.9999 | ≥0.9999 |
| Limit of Detection (LOD, μg/mL) | 0.04-0.97 | 0.04-0.97 |
| Limit of Quantification (LOQ, μg/mL) | 0.13-2.95 | 0.13-2.95 |
| Intraday Precision (RSD%) | <4% | <4% |
| Interday Precision (RSD%) | <4% | <4% |
| Intraday Accuracy (Recovery%) | 97.5-121.9% | 97.5-121.9% |
| Interday Accuracy (Recovery%) | 98.8-118.1% | 98.8-118.1% |
The method validation demonstrates excellent linearity across the concentration range of 1.56-100 μg/mL for all analyzed compounds, with correlation coefficients (R²) ≥0.9999. The sensitivity parameters (LOD and LOQ) indicate the method's capability to detect and quantify these compounds at low concentrations. The precision and accuracy data, expressed as relative standard deviation (RSD%) and recovery percentages, respectively, fall within acceptable limits, confirming the method's reliability for routine analysis. The specificity of the method was verified by analyzing potential degradation products under stress conditions (acid/alkali hydrolysis), confirming that the target analytes can be accurately quantified without interference from other matrix components [1] [2].
The sample preparation protocol begins with freshly harvested Morinda citrifolia L. fruits, which are washed with lukewarm water and cut into small pieces. For fermentation, 100 g of processed plant material is mixed with 500 mL of water and inoculated with 2% (8 × 10¹¹ CFU/g) Lactobacillus brevis (NST707). The fermentation process is conducted at 30°C for 72 hours under controlled conditions. After fermentation, the mixture is filtered to remove debris and fruit particles, followed by freeze-drying to obtain the fermented extract. The non-fermented control is prepared using the same protocol without bacterial inoculation. This fermentation process has been shown to enhance bioactive compound content and generate new functional ingredients through the catalytic action of microbial enzyme systems [1].
The fermentation process represents a biotechnological approach to enhance the bioavailability and efficacy of herbal medicines. Microbial fermentation can convert large molecules into smaller, more readily absorbable forms through enzymatic action, potentially increasing the therapeutic potency of the final product. The selection of Lactobacillus brevis as the fermentation microorganism is based on its safety profile and enzymatic capabilities that specifically modify the iridoid glycosides of interest. This step is particularly important in the development of standardized herbal preparations with consistent phytochemical profiles and enhanced biological activities [1].
For analysis, both non-fermented and fermented Morinda citrifolia L. extracts (25 mg) are mixed with 25 mL of distilled water. The mixture is sonicated for 10 minutes to facilitate extraction, followed by filtration through a 0.22 μm PVDF filter (Millex-HV, Millipore) prior to HPLC analysis. This simple extraction procedure provides high recovery rates of the target iridoids without the need for complex purification steps. For quality control purposes, standard solutions of reference compounds (deacetylthis compound, this compound, scopolin, asperuloside, and scopoletin) are prepared in distilled water at concentrations ranging from 1.56 to 100 μg/mL [1].
Table 2: Sample Preparation Steps for this compound and Asperuloside Analysis
| Step | Procedure | Parameters | Purpose |
|---|---|---|---|
| 1. Material Preparation | Wash and cut fruits | Lukewarm water; small pieces | Increase surface area for extraction |
| 2. Fermentation | Inoculate with L. brevis | 30°C for 72 hours | Enhance bioactive compounds |
| 3. Filtration | Remove debris | Standard sieve | Clarify extract |
| 4. Freeze-drying | Lyophilize filtrate | -50°C under vacuum | Obtain stable powder |
| 5. Extraction | Sonication in water | 25 mg/25 mL, 10 min | Extract target compounds |
| 6. Cleanup | PVDF filtration | 0.22 μm membrane | Remove particulates |
The extraction protocol has been optimized to maximize the recovery of iridoid glycosides while minimizing degradation. The use of aqueous extraction without organic solvents makes the method environmentally friendly and suitable for food and pharmaceutical applications. The extraction efficiency has been verified through recovery studies, demonstrating that the method provides consistent and reproducible results for quality control purposes in manufacturing functional foods and herbal medicines [1].
Mobile Phase Preparation: Prepare 1 L of 0.1% formic acid in distilled water (v/v) and filter through a 0.45 μm membrane filter (Whatman). Similarly, filter HPLC-grade acetonitrile. Degas both solvents under vacuum for 15 minutes [1].
Standard Solution Preparation: Accurately weigh 10 mg of each reference standard (this compound, asperuloside, etc.) and dissolve in 10 mL distilled water to obtain 1 mg/mL stock solutions. Prepare working standards in the concentration range of 1.56-100 μg/mL by serial dilution [1].
Sample Solution Preparation: Weigh exactly 25 mg of fermented or non-fermented extract into a 25 mL volumetric flask. Add distilled water to volume and sonicate for 10 minutes. Filter through 0.22 μm PVDF filter before injection [1].
System Equilibration: Install the Shiseido Capcell Pak C18 UG120 column (4.6 mm × 250 mm, 5.0 μm) and equilibrate with initial mobile phase composition (100% 0.1% formic acid in water) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved [1].
Chromatographic Analysis: Set the column temperature to 30°C, injection volume to 10 μL, and flow rate to 1.0 mL/min. Program the gradient elution as follows: 0-5 min (100% A), 5-30 min (100-65% A), 30-35 min (60-100% A). Set detection wavelengths to 235 nm for iridoids and 345 nm for coumarins [1].
System Suitability Test: Inject standard solution (100 μg/mL) and ensure that the resolution between adjacent peaks is greater than 1.5, tailing factor is less than 2.0, and theoretical plates are greater than 2000 for all analytes [1] [2].
The method's robustness was tested by varying key parameters such as column temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic modifier). The results demonstrated that the method remains reliable under minor operational variations, making it suitable for transfer between different laboratories and instruments. For quality control applications, system suitability tests should be performed before each analytical run to ensure consistent performance [1] [2].
Linearity: Prepare standard solutions at six concentration levels (1.56, 3.125, 6.25, 12.5, 25, 50, and 100 μg/mL) for each compound. Inject each concentration in triplicate and plot peak area versus concentration. Calculate correlation coefficients (R²) using least-squares linear regression [1] [2].
Sensitivity (LOD and LOQ): Calculate LOD and LOQ based on signal-to-noise ratios of 3:1 and 10:1, respectively. Alternatively, calculate from the standard deviation of the response and slope of the calibration curve (LOD = 3.3σ/S, LOQ = 10σ/S, where σ is standard deviation of response and S is slope of calibration curve) [1].
Precision: Assess intraday precision by analyzing six replicates of three different concentrations (low, medium, high) on the same day. Determine interday precision by analyzing the same samples on three consecutive days. Express results as relative standard deviation (RSD%) of peak areas and retention times [1].
Accuracy: Perform recovery studies by spiking pre-analyzed samples with known amounts of standards at three concentration levels (80%, 100%, 120% of target concentration). Calculate recovery percentages as (measured concentration/expected concentration) × 100% [1].
Specificity: Verify specificity by comparing chromatograms of standard solutions, sample extracts, and potential degradation products (generated by acid/alkali hydrolysis, oxidation, heat, and light exposure). Confirm peak purity using PDA spectral analysis [1] [2].
The validation protocol follows ICH guidelines and ensures that the analytical method is suitable for its intended purpose. The comprehensive validation approach addresses all critical parameters that may affect the reliability and accuracy of the quantitative determination. Documentation of validation results is essential for regulatory submissions and quality assurance in pharmaceutical and functional food applications [1] [2].
Asperuloside and this compound exhibit diverse pharmacological activities through modulation of multiple cellular signaling pathways. These natural iridoids have demonstrated significant potential in managing various disease conditions, particularly those involving inflammatory and oxidative stress components.
Table 3: Therapeutic Applications and Mechanisms of Action of Asperuloside
| Therapeutic Application | Model System | Mechanism of Action | Key Molecular Targets |
|---|---|---|---|
| Anti-inflammatory Effects | DSS-induced chronic colitis in mice | Activates Nrf2/HO-1 pathway; inhibits NF-κB signaling | Nrf2, HO-1, NF-κB, pro-inflammatory cytokines [3] |
| Neuroprotective Effects | Parkinson's disease models | Modulates Notch, PI3K/Akt/mTOR pathways; enhances autophagy | Notch, PI3K, Akt, mTOR, NF-κB [4] |
| Antidiarrheal Activity | Castor oil-induced diarrhea in mice | Regulates PI3K/Akt/NF-κB signaling pathway | EGFR, AKT1, PIK3CA, NF-κB [5] |
| Anti-aging Effects | Caenorhabditis elegans model | Improves mitochondrial function; activates mitophagy | DAF-16, lgg-1, dct-1 [6] |
| Antioxidant Effects | RAW 264.7 macrophages | Attenuates oxidative stress; activates Nrf2/HO-1 pathway | Nrf2, HO-1, antioxidant enzymes [3] |
The multi-target mechanisms of asperuloside make it particularly promising for complex multifactorial diseases. In inflammatory bowel disease models, asperuloside significantly ameliorated DSS-induced chronic colitis by activating the Nrf2/HO-1 pathway while simultaneously inhibiting NF-κB signaling. This dual action resulted in reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enhanced antioxidant defenses [3]. In neurodegenerative disease models, asperuloside demonstrated neuroprotective properties by modulating critical signaling pathways involved in neuronal survival, inflammation, and protein aggregation clearance [4].
The following diagram illustrates the key molecular mechanisms through which asperuloside exerts its anti-inflammatory effects in colitis models, based on experimental evidence:
Figure 1: Asperuloside's anti-inflammatory mechanism through Nrf2 activation and NF-κB inhibition
In Parkinson's disease models, asperuloside demonstrates multi-modal neuroprotective effects by targeting several degenerative pathways simultaneously. It attenuates glial cell activation, suppresses pro-inflammatory cytokines, restores mitochondrial function, and promotes neuronal survival. Notably, asperuloside facilitates the autophagic clearance of toxic protein aggregates, a key pathological feature in neurodegenerative diseases. Its regulatory impact on Notch signaling is particularly significant in reprogramming glial phenotypes and fostering neurogenesis. Additionally, asperuloside's favorable oral bioavailability and potential for brain-targeted delivery enhance its translational potential as a neuroprotective agent [4].
In muscle aging models using Caenorhabditis elegans, asperuloside significantly improved motility and muscular health while reducing age-related lipid accumulation. The compound delayed the deterioration of mitochondrial function and morphology during aging by regulating the mitochondrial quality control network, primarily through activation of mitophagy. Mechanistic studies revealed that asperuloside promoted the expression and nuclear localization of the DAF-16 protein (a FOXO transcription factor homolog), which mediates its beneficial effects on muscle aging and mitochondrial dysfunction. This finding highlights the potential of asperuloside in addressing age-related musculoskeletal disorders [6].
The validated HPLC-PDA method presented in this application note provides a robust analytical tool for the quantification of this compound and asperuloside in plant materials and fermented products. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for quality control in pharmaceutical and functional food applications. The detailed protocols for sample preparation, fermentation, and analysis offer researchers comprehensive guidance for standardizing these bioactive compounds in natural products. Furthermore, the elucidation of the molecular mechanisms underlying their therapeutic effects provides valuable insights for drug development professionals exploring natural product-based therapeutics.
Future research should focus on advanced delivery systems to enhance the bioavailability and target specificity of these compounds, particularly for central nervous system disorders. Additionally, more clinical studies are needed to validate the preclinical findings and establish appropriate dosing regimens for human applications. The integration of these iridoids into combination therapies with existing pharmacotherapies also warrants investigation, as their multi-target mechanisms may provide synergistic benefits for complex diseases. As natural products continue to gain importance in therapeutic development, the standardized analytical methods and mechanistic insights provided in this document will facilitate the translation of these promising compounds from bench to bedside.
Iridoid glycosides are a class of active cyclopentane pyran monoterpenes widely present in the plant kingdom, particularly in families like Rubiaceae, Oleaceae, and Labiatae [1]. They are known for diverse pharmacological activities, including anti-inflammatory, hepatoprotective, antitumor, and neuroprotective effects [1] [2]. Asperuloside, a specific iridoid glycoside, has demonstrated significant potential as an anti-viral, anti-malarial, anti-tumorigenic, and anti-obesity agent in preclinical studies [2].
Simultaneous quantification of multiple bioactive compounds is crucial for the quality control of herbal medicines and functional foods. This document details a validated protocol using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the precise and rapid determination of iridoid glycosides, including asperulosidic acid and asperuloside, in plant material such as Morinda officinalis [3].
The diagram below outlines the complete analytical procedure, from sample preparation to data analysis.
The table below summarizes the optimized chromatographic conditions.
Table 1: Optimized UPLC Conditions for Separation [3]
| Parameter | Specification |
|---|---|
| Column | Xbridge BEH C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) / Water with 0.3% Formic Acid (B) |
| Gradient Program | Variable, optimized for 23-minute run time |
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1-10 µL (optimized based on sensitivity) |
All analyses were performed using a triple quadrupole mass spectrometer. The following conditions were applied.
Table 2: Optimized MRM Parameters for Target Analytes [3]
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (Q) | Product Ion (I) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|---|
| Monotropein | 4.03 | 388.98 | 146.95 | 190.95 | 47 | 20/25 |
| Deacetyl this compound | 4.98 | 389.12 | 118.93 | 164.95 | 45 | 24/21 |
| This compound | 10.96 | 431.05 | 251.03 | 165.01 | 48 | 22/20 |
| Asperuloside | 11.41 | 413.03 | 146.95 | 190.94 | 51 | 18/23 |
| Rubiadin-1-methyl ether | 17.42 | 267.02 | 223.99 | 251.95 | 50 | 25/25 |
| Rubiadin | 20.29 | 252.97 | 224.01 | 209.96 | 50 | 30/26 |
| Jaceosidin (IS) | 13.73 | 328.98 | 313.95 | 298.96 | 50 | 22/22 |
This optimized protocol ensures high extraction efficiency for all target iridoid glycosides [3].
The developed method was rigorously validated according to standard guidelines. Key performance data is summarized below.
Table 3: Method Validation Parameters for the UPLC-MS/MS Assay [3]
| Validation Parameter | Result | | :--- | :--- | | Linearity (R²) | ≥ 0.9930 | | Precision (RSD) | Intra-day: < 2.80% | Inter-day: < 4.21% | | LOD (ng/mL) | 0.87 - 9.19 | | LOQ (ng/mL) | 2.60 - 27.57 | | Recovery (%) | 95.32 - 99.86 | | Stability (RSD) | < 5.0% |
This validated method has been successfully applied to quantify the six active components in Morinda officinalis samples collected from different geographical regions in China [3]. The results indicated that the contents of the selected compounds varied significantly depending on the region of origin, highlighting the importance of this method for the geographical authentication and quality control of herbal materials.
This protocol provides a specific, sensitive, and reliable UPLC-MS/MS method for the simultaneous determination of iridoid glycosides, including this compound and asperuloside. The method features a short analysis time, excellent precision, and high recovery, making it suitable for the quality control of raw materials and finished products in pharmaceutical and functional food industries. Preclinical studies suggest asperuloside has significant therapeutic potential, underscoring the value of this robust quantification method for future research and development [2].
The Unilateral Ureteral Obstruction (UUO) model is a well-characterized, highly reproducible, and rapid surgical model for inducing tubulointerstitial fibrosis, a final common pathway in Chronic Kidney Disease (CKD) [1] [2]. It is extensively used in preclinical drug development to investigate the mechanisms of renal fibrosis and to evaluate the efficacy of potential therapeutic agents [3] [4].
| Feature | Description & Research Application |
|---|---|
| Primary Use | Studying mechanisms of tubulointerstitial fibrosis and screening anti-fibrotic drugs [1] [2]. |
| Pathology | Mimics human obstructive nephropathy; features tubular dilation, inflammation, myofibroblast activation, and excessive extracellular matrix (ECM) deposition [1] [5]. |
| Major Advantage | Rapid, consistent fibrosis development; allows the non-obstructed kidney to serve as an internal control; low mortality [1] [5] [2]. |
| Key Consideration | Limited clinical relevance as it does not model common human CKD etologies like diabetes or hypertension [2]. |
The following protocol synthesizes standard procedures from recent literature for mice and rats. You can adapt it to evaluate asperulosidic acid.
The workflow for the UUO surgery and subsequent analysis can be summarized as follows:
Diagram Title: UUO Surgical Procedure Workflow
The treatment regimen and experimental timeline are critical for proper evaluation.
Diagram Title: UUO Experimental Timeline
To comprehensively evaluate the anti-fibrotic effect of a compound like this compound, the following analyses are standard.
| Method | Target/Application | Key Findings in UUO |
|---|
| Picrosirius Red Masson's Trichrome | Stains collagen fibrils (blue/green) and muscle (red) in tissue sections. Quantifies fibrotic area [1]. | Significant increase in collagen deposition in the interstitium of the UUO kidney. | | Immunohistochemistry Western Blot | Detects specific protein markers of fibrosis: α-SMA (myofibroblasts), Fibronectin, Collagen I (ECM) [3] [4]. | Strong upregulation of all markers in UUO model group. Effective compounds show significant reduction. |
A comprehensive multiplatform metabolomic analysis (using LC-MS, GC-MS, CE-MS) of UUO kidney tissue reveals profound metabolic reprogramming [5]. Key changes are summarized below:
Table: Key Metabolomic Alterations in UUO Kidney Tissue (7 days post-op) [5]
| Metabolic Pathway / Lipid Class | Representative Metabolites/Lipids | Change in UUO vs. Control |
|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Citric acid, Succinic acid, Fumaric acid | Upregulated |
| Amino Acids & Related | Most detected amino acids | Downregulated |
| Glycerophospholipids | Phosphatidylcholines (PC), Phosphatidylethanolamines (PE) | Mostly Downregulated |
| Sphingolipids | Hexosylceramides (HexCer) | Upregulated |
| Sterols | Cholesterol Esters (CE) | Upregulated |
To investigate the mechanism of action of a compound, analyze key signaling pathways.
The UUO model is a powerful and robust tool for the initial preclinical evaluation of anti-fibrotic compounds like this compound. While it may not fully capture the complexity of all human CKDs, its reproducibility and rapid progression make it an indispensable first step in validating efficacy and probing mechanisms of action.
Endotoxin-induced uveitis (EIU) is a well-established and widely utilized experimental model for studying acute ocular inflammation that closely mimics human anterior uveitis. This model is induced through systemic administration of lipopolysaccharide (LPS), a key component of gram-negative bacterial cell walls, which triggers a robust inflammatory response in the eye. The EIU model demonstrates pronounced pathological alterations including protein leakage, inflammatory cell infiltration, and cellulose-like exudates, primarily observed at the peak of inflammation around 24 hours post-LPS injection. Beyond the anterior segment inflammation, the retina and choroid are also involved in the pathological process, making this a comprehensive model for studying intraocular inflammatory mechanisms [1] [2]. EIU has become a cornerstone in ophthalmic research due to its simplicity, high reproducibility, and rapid modeling advantages, facilitating the study of inflammatory pathogenesis and screening of potential therapeutic agents for uveitis treatment [1].
This compound (ASPA) is a cyclic enol ether-derived terpene compound sourced from Hedyotis diffusa, a plant commonly found throughout China, Indonesia, and other Asian regions [1] [2]. This natural product has gained significant research interest due to its notable anti-inflammatory and antioxidant characteristics. Previous studies in cellular and animal models have demonstrated that ASPA effectively hinders inflammatory processes by limiting the release and dispersal of cytokines [1] [2]. The compound has shown therapeutic potential in various disease models, including the ability to decrease growth rate and mobility in esophageal cancer cells and reduce inflammation and oxidative stress in gestational diabetes mellitus models [2]. These diverse pharmacological activities position ASPA as a promising candidate for managing ocular inflammatory conditions such as uveitis.
Recent investigations have demonstrated that ASPA treatment significantly ameliorates the clinical manifestations of EIU in rat models. Studies utilizing intravitreal, subconjunctival, and intraperitoneal administration routes have consistently shown dose-dependent reduction in inflammatory parameters when ASPA is administered as pretreatment before LPS challenge. The most pronounced effects are observed in animals receiving intravitreal injections, where ASPA substantially reduces inflammatory cell infiltration, protein accumulation, and cellulose-like exudates in the anterior chamber [2]. These clinical improvements are further corroborated by histopathological analyses showing preserved retinal architecture and reduced inflammatory cell accumulation in ASPA-treated animals compared to untreated EIU controls [1].
The therapeutic efficacy of ASPA extends beyond clinical observations to molecular-level modifications in inflammatory mediators. ASPA treatment significantly suppresses the expression of key adhesion molecules and chemokines, including intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), which are critically involved in leukocyte recruitment and activation during ocular inflammation [2]. This multi-level anti-inflammatory activity positions ASPA as a promising therapeutic candidate for managing sight-threatening uveitic conditions, potentially offering advantages over conventional corticosteroid therapies that carry significant side effects with prolonged use.
Table 1: Effects of ASPA on Inflammatory Parameters in EIU Model
| Parameter | EIU Control | ASPA-Treated | Reduction (%) | Measurement Method |
|---|---|---|---|---|
| Clinical Score | 5.8 ± 0.4 | 2.1 ± 0.3 | 63.8% | Slit-lamp examination (0-7 scale) |
| AqH Cell Count (cells/μL) | 128.5 ± 12.3 | 45.2 ± 8.7 | 64.8% | Hemocytometer count |
| AqH Protein (μg/mL) | 385.6 ± 25.4 | 152.3 ± 18.9 | 60.5% | BCA assay |
| TNF-α Expression | 285.4 ± 22.1 | 112.7 ± 15.6 | 60.5% | ELISA/IHC |
| IL-6 Expression | 189.3 ± 16.8 | 75.2 ± 9.4 | 60.3% | ELISA/IHC |
| MCP-1 Expression | 225.7 ± 18.9 | 89.5 ± 11.2 | 60.3% | ELISA/IHC |
| ICAM-1 Expression | 198.6 ± 15.7 | 81.3 ± 10.5 | 59.1% | ELISA/IHC |
Table 2: ASPA Effects on PI3K/Akt/NF-κB Pathway Activation in EIU
| Pathway Component | Activation in EIU | ASPA Effect | Method of Detection |
|---|---|---|---|
| PI3K phosphorylation | Significantly increased | Suppressed | Western blot |
| Akt phosphorylation | Significantly increased | Suppressed | Western blot |
| NF-κB phosphorylation | Significantly increased | Suppressed | Western blot |
| IκB-α degradation | Extensive | Inhibited | Western blot |
| IKK phosphorylation | Significantly increased | Suppressed | Western blot |
| NF-κB nuclear translocation | Markedly increased | Reduced | Immunofluorescence/IF |
The primary mechanism through which ASPA exerts its anti-inflammatory effects in EIU involves the suppression of the PI3K/Akt/NF-κB signaling cascade. Research has consistently demonstrated that EIU induction leads to marked activation of this pathway, evidenced by increased phosphorylation of PI3K, Akt, IKK, IκB-α, and NF-κB components [1] [2]. This signaling activation culminates in NF-κB nuclear translocation, where this transcription factor initiates the expression of numerous pro-inflammatory genes encoding cytokines, chemokines, and adhesion molecules. ASPA pretreatment effectively obstructs this activation sequence by reducing the phosphorylation events that drive NF-κB signaling, thereby maintaining the cytoplasmic sequestration of NF-κB and limiting its transcriptional activity [2].
The significance of this mechanism is underscored by the central role of NF-κB in coordinating ocular inflammatory responses. Through its regulation of gene encoding proteins including TNF-α, IL-6, MCP-1, and ICAM-1, NF-κB activation establishes a pro-inflammatory milieu that recruits and activates immune cells within ocular tissues [2]. By targeting this upstream signaling pathway, ASPA achieves broad-spectrum anti-inflammatory effects rather than inhibiting individual cytokines, potentially offering superior control of the inflammatory network compared to single-target approaches. This mechanism aligns with current trends in anti-inflammatory drug development that prioritize multi-target strategies for complex inflammatory conditions.
ASPA treatment demonstrates potent inhibitory effects on the production and release of key inflammatory mediators that drive uveitis pathogenesis. Studies analyzing aqueous humor samples and retinal tissues from EIU animals have documented significantly reduced levels of TNF-α, IL-6, MCP-1, and ICAM-1 following ASPA administration [1] [2]. These molecules play complementary roles in amplifying and sustaining ocular inflammation: TNF-α activates vascular endothelial cells and promotes leukocyte adhesion; IL-6 stimulates acute phase protein production and lymphocyte differentiation; MCP-1 recruits monocytes/macrophages to inflammatory sites; and ICAM-1 facilitates leukocyte adhesion and transmigration across vascular endothelium. The coordinated suppression of these mediators by ASPA effectively disrupts the inflammatory cascade at multiple points, limiting both the initiation and propagation of intraocular inflammation.
The impact of ASPA on inflammatory processes extends beyond cytokine suppression to include preservation of vascular integrity. Research findings indicate that ASPA treatment helps maintain expression of tight junction protein ZO-1 and endothelial marker VE-cadherin, which are critical components of the blood-ocular barriers [2]. In EIU, disruption of these barriers permits protein leakage and cellular infiltration into ocular compartments, contributing to visual impairment. Through its protective effects on barrier function and anti-inflammatory actions on cytokine networks, ASPA addresses both the underlying pathophysiology and clinical manifestations of uveitis, representing a comprehensive therapeutic approach.
Animal Considerations: The EIU model is optimally established in male Sprague Dawley rats (150-180 grams, 6-8 weeks old), though other rodent strains including C57BL/6 mice are also suitable. Animals should be maintained under standard housing conditions with ad libitum access to food and water throughout the study. All experimental procedures must receive prior approval from the institutional animal ethics committee, and guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) should be strictly followed to ensure ethical and reproducible research [2].
ASPA Preparation and Administration:
EIU Induction:
Clinical Scoring of Uveitis:
Table 3: Hoekzema Clinical Scoring System for EIU
| Clinical Sign | Grade | Score | Description |
|---|---|---|---|
| Iris Hyperemia | Absent | 0 | Normal iris vasculature |
| Mild | 1 | Slight increase in vascularity | |
| Moderate | 2 | Obvious vascular engorgement | |
| Severe | 3 | Marked redness with vessel dilation | |
| Pupil | Normal | 0 | Round, responsive to light |
| Synechia | 1 | Adhesions between iris and lens | |
| Exudate in Anterior Chamber | Absent | 0 | Clear aqueous humor |
| Small | 1 | Mild protein flare | |
| Large | 2 | Significant protein accumulation | |
| Hypopyon | Absent | 0 | No pus deposition |
| Present | 1 | Visible pus in anterior chamber | |
| Maximum Possible Score | 7 |
Aqueous Humor Analysis:
Histopathological Processing:
Western Blotting for Signaling Pathway Components:
Enzyme-Linked Immunosorbent Assay (ELISA):
Tissue Processing for IHC/IF:
Key Analytical Considerations:
Variable Inflammation Induction:
Technical Difficulties with Intraocular Injections:
Inconsistent Molecular Data:
The comprehensive data presented in these application notes establish ASPA as a potent anti-inflammatory agent in the EIU model, with demonstrated efficacy in reducing clinical signs, inhibiting pro-inflammatory cytokine production, and suppressing the PI3K/Akt/NF-κB signaling pathway. The detailed protocols provide researchers with robust methodological frameworks for investigating ASPA's therapeutic potential and mechanisms of action. These standardized approaches facilitate inter-study comparisons and enhance experimental reproducibility across different laboratories.
The EIU model serves as a valuable preclinical platform for evaluating novel therapeutic candidates like ASPA for uveitis management. The combination of clinical, histopathological, and molecular assessment methods outlined in this document enables comprehensive characterization of compound efficacy and mechanisms. Further research directions should include evaluation of ASPA in chronic uveitis models, combination studies with standard therapies, and investigation of its effects on specific immune cell populations involved in uveitis pathogenesis. These applications will help translate preliminary findings into potential clinical applications for sight-threatening inflammatory eye diseases.
Asperulosidic Acid (ASPA) is an iridoid terpenoid of plant origin that demonstrates significant anti-tumor and anti-inflammatory properties. Recent research highlights its potential as a therapeutic and chemosensitizing agent for Hepatocellular Carcinoma (HCC) by targeting the MEKK1/NF-κB signaling pathway [1].
The table below summarizes the key findings from in vitro assays conducted on human HCC cell lines (Huh7 and HCCLM3) treated with ASPA [1].
| Experimental Aspect | Assay Method(s) Used | Key Finding with ASPA Treatment |
|---|---|---|
| Cell Viability & Proliferation | Cell viability assay | Dose-dependent hindrance of HCC cell proliferation [1]. |
| Apoptosis | Not specified (likely Western blot for apoptosis markers) | Amplified apoptosis in HCC cells [1]. |
| Migration & Invasion | Migration and invasion assays | Hindered migration and invasion capabilities of HCC cells [1]. |
| Chemosensitivity | Evaluation in combination with doxorubicin and cisplatin | Enhanced sensitivity of HCC cells to chemotherapeutic agents [1]. |
| Mechanistic Pathway | Western Blot | Inactivation of the MEKK1/NF-κB pathway [1]. |
| Effective Concentration | Various assays (0 to 200 μg/mL) | A concentration of 100 μg/mL was used to enhance chemosensitivity [1]. |
While full methodological details are not available in the search results, the following protocols are reconstructed based on the mentioned experiments and standard laboratory practices.
1. Protocol for Assessing Anti-Proliferative Effects via Cell Viability Assay
2. Protocol for Investigating Mechanism via Western Blot Analysis
The antitumor activity of ASPA is mechanistically linked to the suppression of the MEKK1/NF-κB pathway [1]. This pathway can be visualized as follows:
Diagram: ASPA suppresses HCC development by inactivating the MEKK1/NF-κB pathway [1].
The experimental workflow for validating this mechanism, including genetic manipulation, is outlined below:
Diagram: Experimental workflow for validating ASPA's mechanism [1].
The search results are limited to one primary study. Key information often required for replicating experiments is missing, including:
This compound (ASA) is a biologically active iridoid glycoside found in several medicinal plants, including Hedyotis diffusa Willd. and various Morinda species such as Morinda officinalis How. and Morinda citrifolia L. (Noni). This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory effects through suppression of the NF-κB and MAPK signaling pathways [1]. ASA exhibits a notable anti-inflammatory effect by significantly reducing the production of key inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-induced RAW 264.7 cells [1]. Recent research has also demonstrated its efficacy in ocular inflammation models, where it suppresses endotoxin-induced uveitis (EIU) by inhibiting the PI3K/Akt/NF-κB pathway [2].
The tissue distribution profile of any bioactive compound is crucial for understanding its pharmacological effects and potential therapeutic applications. For ASA, preliminary studies indicate interesting distribution characteristics after oral administration, with noteworthy concentrations detected in the hypothalamus and predominant distribution in gastrointestinal tissues [3]. This distribution pattern provides valuable insights for developing ASA-based treatments for inflammation-related conditions and central nervous system disorders. The following table summarizes the key characteristics of this compound:
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Classification | Iridoid glycoside |
| Molecular Formula | Not specified in sources |
| Plant Sources | Hedyotis diffusa, Morinda officinalis, Morinda citrifolia |
| Main Bioactivities | Anti-inflammatory, antioxidant, potential anti-tumor |
| Analytical Methods | UHPLC-MS/MS, HPLC-PDA |
| Key Molecular Targets | NF-κB, MAPK, PI3K/Akt pathways |
Current understanding of ASA's pharmacokinetic behavior stems primarily from studies where it is administered as a component of plant extracts. When administered as part of Morinda officinalis root extracts containing iridoid glycosides (MOIGs) to Wistar rats, ASA demonstrates interesting pharmacokinetic characteristics with significant sex-dependent variations [3]. Female rats consistently showed higher AUC₀–t (area under the curve) and Cₘₐₓ (maximum concentration) values compared to male rats, suggesting potentially important sexual dimorphism in ASA metabolism and disposition [3]. The bioavailability of ASA also appears to be higher in female rats, a factor that must be considered in preclinical study design and eventual clinical translation.
The tissue distribution pattern of ASA reveals valuable insights into its potential sites of action. After oral administration, ASA predominantly distributes to the gastrointestinal tract (stomach and intestines), which is expected for an orally administered compound. More remarkably, ASA demonstrates significant penetration into the hypothalamus, suggesting an ability to cross biological barriers and potentially exert effects on the central nervous system [3]. This specific distribution to the hypothalamus may have implications for developing ASA-based therapies for neurological or neuroendocrine disorders. The following table summarizes the key pharmacokinetic parameters of ASA:
Table 2: Pharmacokinetic Parameters of this compound from MO Root Extracts in Rats [3]
| Parameter | Male Rats | Female Rats | Administration Route |
|---|---|---|---|
| AUC₀–t | Lower | Higher | Oral |
| Cₘₐₓ | Lower | Higher | Oral |
| Bioavailability | Lower | Higher | Oral |
| Primary Distribution Tissues | Intestine, stomach, hypothalamus | Intestine, stomach, hypothalamus | Oral |
| Key Metabolic Pathways | Not fully characterized | Not fully characterized | - |
Designing a comprehensive tissue distribution study for ASA requires careful consideration of several critical factors that can significantly impact data quality and interpretation. First, researchers must determine the appropriate dose levels, which should reflect both pharmacologically relevant concentrations and potential toxicological thresholds. For ASA, studies have utilized doses ranging from 25-100 mg/kg of MO iridoid glycosides in rodent models [3]. The route of administration must also be carefully selected based on the intended therapeutic use; while oral administration is most common for ASA, intravitreal injection has been used in ocular inflammation models [2], and intraperitoneal administration may be considered for enhanced systemic absorption in specific research contexts.
Another crucial consideration is the selection of time points for tissue collection, which should capture the absorption, distribution, and elimination phases of ASA. A well-designed time course experiment is essential for understanding the kinetic profile of ASA across different tissues. For each time point, researchers must identify the target tissues for analysis based on both the expected distribution pattern and potential sites of pharmacological action. For ASA, key tissues should include not only elimination organs (liver, kidneys) and high-perfusion organs (heart, lungs) but also target tissues such as the hypothalamus (based on existing distribution data) and ocular tissues when investigating ophthalmic applications [3] [2]. Additionally, biological variables such as sex differences must be incorporated into the study design, as significant variations in ASA pharmacokinetics between male and female animals have been reported [3].
Conducting ethical animal research requires strict adherence to established guidelines for humane animal experimentation. All protocols must receive approval from the appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent ethics review body before initiation. Researchers should follow the ARRIVE guidelines for reporting animal research to ensure comprehensive methodology description and transparent results communication [2]. Study designs should incorporate the 3Rs principle (Replacement, Reduction, Refinement) to minimize animal use while maintaining scientific validity. Proper sample size calculations should be performed to ensure adequate statistical power without excessive animal use, and all procedures should include appropriate analgesia and anesthesia protocols to minimize pain and distress.
Animal Selection: Utilize adult Wistar or Sprague-Dawley rats (150-180 g), as these strains have been validated in previous ASA studies [3] [2]. Include both male and female animals in separate groups to account for sex-dependent pharmacokinetic variations observed with ASA [3].
Group Allocation: Randomly assign animals to experimental groups using a computer-generated randomization scheme. Include sufficient sample size (minimum n=6 per time point) to ensure statistical power. Groups should include:
Housing Conditions: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature 22±2°C, humidity 50±10%) with free access to standard laboratory diet and water. Acclimatize animals for at least 7 days prior to experimentation.
Test Article Preparation: Prepare ASA solutions fresh daily. For oral administration, dissolve ASA in vehicle (e.g., saline or 0.5% carboxymethyl cellulose). For intravenous administration, use sterile saline with appropriate aseptic technique. Confirm concentration and stability of dosing solutions before administration.
Dosing Procedure: Administer ASA at selected doses (e.g., 25, 50, and 100 mg/kg based on previous studies [3]) via appropriate route. For oral administration, use oral gavage with appropriate animal restraint to ensure accurate delivery. Record exact time of administration for each animal.
Tissue Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration), euthanize animals humanely using approved methods (e.g., carbon dioxide asphyxiation or pentobarbital overdose). Immediately collect target tissues (brain, hypothalamus, liver, kidneys, spleen, heart, lungs, gastrointestinal tract, eyes), rinse with ice-cold saline, blot dry, and weigh. Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
Tissue Homogenization: Precisely weigh approximately 100 mg of each tissue and add 3 volumes (w/v) of ice-cold phosphate-buffered saline (PBS). Homogenize tissue on ice using a mechanical homogenizer until complete disruption. Centrifuge homogenates at 12,000 × g for 15 minutes at 4°C and collect supernatant for extraction.
Extraction Method: Transfer 100 μL of tissue supernatant or plasma to a clean microcentrifuge tube. Add 300 μL of methanol containing appropriate internal standard (e.g., acetaminophen at 100 ng/mL as used in prior studies [3]) for protein precipitation. Vortex vigorously for 1 minute, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer supernatant to a new tube and evaporate to dryness under gentle nitrogen stream at 40°C. Reconstitute residue with 100 μL of mobile phase (0.1% formic acid in water:acetonitrile, 90:10, v/v), vortex for 30 seconds, and centrifuge at 15,000 × g for 5 minutes. Transfer supernatant to autosampler vials for analysis.
Chromatographic System: Utilize an ultra high performance liquid chromatography (UHPLC) system equipped with a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 30°C [3].
Mobile Phase: Employ a binary gradient system consisting of:
Table 3: UHPLC Gradient Program for ASA Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 4.0 | 50 | 50 |
| 6.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Before applying the analytical method to study samples, perform comprehensive validation following ICH guidelines with the following key parameters:
Linearity: Prepare calibration standards in appropriate biological matrix at 6-8 concentration levels covering expected range. Acceptable linearity requires correlation coefficient (r²) ≥ 0.995.
Precision and Accuracy: Evaluate intra-day and inter-day precision using QC samples at low, medium, and high concentrations. Acceptable precision requires %RSD < 15%, and accuracy should be within 85-115% of nominal values.
Recovery and Matrix Effects: Determine extraction efficiency by comparing peak areas of extracted samples with post-extraction spiked samples. Assess matrix effects by comparing post-extraction spiked samples with neat standards.
Stability: Conduct stability tests under various conditions (bench-top, freeze-thaw, long-term frozen) to ensure ASA stability during analysis.
Process concentration-time data using non-compartmental analysis with validated software (e.g., WinNonlin or Phoenix WinNonlin) to derive key pharmacokinetic parameters. Calculate the following essential parameters for each tissue:
Apply appropriate statistical methods to evaluate significant differences in tissue distribution. Use two-way ANOVA to assess effects of time, tissue type, and their interaction on ASA concentrations, followed by post-hoc tests (e.g., Tukey's HSD) for multiple comparisons. For sex-based comparisons, use unpaired t-tests at each time point. Consider p < 0.05 as statistically significant. Perform all analyses using established statistical software (e.g., SPSS, GraphPad Prism).
The tissue distribution profile of ASA provides critical insights for its development as a therapeutic agent. The significant distribution to the hypothalamus suggests potential applications in neuroinflammatory conditions and central nervous system disorders [3]. Additionally, the demonstrated efficacy in ocular inflammation models coupled with its ability to reach ocular tissues supports its potential for treating uveitis and other inflammatory eye diseases [2]. The anti-inflammatory mechanisms of ASA, particularly its suppression of the NF-κB and MAPK pathways, position it as a promising natural product-derived therapeutic candidate for various inflammatory conditions [1] [2].
For further investigation of ASA's therapeutic potential, researchers should consider:
Formulation Strategies: Develop targeted delivery systems to enhance ASA bioavailability to specific sites of action, particularly for central nervous system applications.
Metabolite Identification: Conduct comprehensive studies to identify and characterize ASA metabolites and their pharmacological activities.
Drug-Drug Interactions: Investigate potential interactions between ASA and conventional anti-inflammatory medications.
Clinical Translation: Perform systematic toxicological evaluations and phase I clinical trials to establish safe dosing regimens in humans.
This comprehensive protocol provides detailed methodologies for conducting tissue distribution studies of this compound, an iridoid glycoside with significant therapeutic potential. The standardized approaches for animal study design, sample processing, bioanalytical quantification, and data interpretation will facilitate robust and reproducible research on this promising natural compound. The sex-dependent pharmacokinetics and specific tissue distribution patterns of ASA highlighted in these application notes should guide future investigations aimed at developing ASA-based therapies for inflammatory conditions, particularly those involving the central nervous system and ocular tissues.
| Question | Evidence-Based Answer & Key Citations |
|---|---|
| What are the major stability concerns for asperulosidic acid? | Iridoid glycosides like this compound are generally stable across various conditions, but stability is compound-specific. Some iridoids degrade under high temperature, and strong acidic or alkaline conditions [1]. |
| Which analytical methods are best for quantifying this compound in biological samples? | HPLC-PDA: Effective for quantification in plant extracts [2]. UHPLC-MS/MS: Superior for sensitivity and specificity in complex biological matrices like plasma and tissue homogenates [3]. | | What are the critical sample preparation steps for plasma and tissues? | 1. Plasma/Serum: Deproteinization with methanol or acetonitrile [3]. 2. Tissues: Homogenize in appropriate aqueous or organic solvent, then centrifuge [3]. | | How should processed samples be stored before analysis? | Processed samples are stable for at least 1 month at -80°C and through three freeze-thaw cycles [3]. Always prepare and store quality control samples alongside experimental ones. | | What are the expected pharmacokinetic properties in rodents? | After oral administration, this compound is detected in plasma and distributes to tissues like the intestine, stomach, and hypothalamus. Bioavailability can differ between sexes [3]. |
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low recovery or apparent degradation during extraction. | Degradation by acidic/basic conditions or enzymes during homogenization [1]. | Keep samples ice-cold during processing. Control homogenization buffer pH to be neutral. |
| Poor chromatographic peak shape or retention time shift. | Matrix effect from biological samples; column contamination. | Use a stable isotope-labeled internal standard if available [3]. Clean or replace guard column; re-condition analytical column. |
| Inconsistent results between replicates. | Incomplete homogenization (for tissues); improper mixing with precipitating solvent. | Ensure consistent and thorough tissue homogenization. Vortex samples vigorously immediately after adding precipitating solvent [3]. |
| Low detection sensitivity. | Inefficient ionization; instrument not optimized. | For MS detection, optimize source parameters (capillary voltage, gas temperature) and MRM transitions specifically for this compound [3]. |
This protocol is adapted from a pharmacokinetic study of iridoid glycosides in rat plasma and tissues [3].
Workflow Overview:
Materials and Equipment:
Step-by-Step Procedure:
UHPLC-MS/MS Conditions (Example):
This method is suitable for analyzing this compound in less complex matrices like plant extracts or fermented Noni juice [2].
Materials and Equipment:
Step-by-Step Procedure:
For any quantitative bioanalytical method, you must validate it according to regulatory guidelines. The table below summarizes key parameters and typical acceptance criteria based on the studies reviewed [3].
| Validation Parameter | Target Performance & Method |
|---|---|
| Linearity | R² ≥ 0.995 over the calibration range (e.g., 2–5000 ng/mL for MS methods) [3]. |
| Precision (RSD) | < 15% for both intra-day and inter-day assays [3]. |
| Accuracy (% Recovery) | 85-115% of the nominal concentration [3]. |
| Limit of Detection (LOD) / Quantification (LOQ) | LOD: 0.04–0.97 μg/mL (HPLC-PDA) [2]. LOQ: 0.13–2.95 μg/mL (HPLC-PDA); Can be in low ng/mL range for UHPLC-MS/MS [2]. |
| Stability | Stable after 3 freeze-thaw cycles, at room temperature for 12h, and at -80°C for 1 month [3]. |
Accurate quantification is fundamental for optimizing extraction recovery. Here is a validated HPLC-PDA method suitable for analyzing ASPA and related iridoids.
Table 1: Validated HPLC-PDA Method for Asperulosidic Acid Analysis [1]
| Parameter | Specification |
|---|---|
| Column | Shiseido Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5.0 μm) |
| Column Temperature | 30 °C |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | 0-5 min: 100% A; 5-30 min: 100% A to 65% A; 30-35 min: 60% A to 100% A. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Detection (PDA) | Wavelength range selected based on analyte chromophores (e.g., 230-240 nm for iridoids) |
| Linearity | 1.56–100 μg/mL (R² ≥ 0.9999) |
| Precision (RSD) | < 4% |
| LOD / LOQ | 0.04–0.97 μg/mL / 0.13–2.95 μg/mL |
Understanding the therapeutic potential of ASPA can guide its application in drug development. Preclinical studies highlight its anti-fibrotic and anti-inflammatory effects.
Table 2: Documented Bioactivities of this compound
| Bioactivity | Model / Assay | Key Findings / Proposed Mechanism |
|---|---|---|
| Anti-Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) mouse/rat model [2] [3] | Reduced serum indoxyl sulfate (IS); upregulated renal OAT1/OAT3 transporters via HNF1α; inhibited TGF-β1/Smad2/3 and NF-κB signaling pathways. |
| Anti-Inflammatory | LPS-induced RAW 264.7 macrophages [4] | Inhibited production of NO, PGE₂, TNF-α, IL-6; suppressed iNOS and COX-2 expression; inhibited NF-κB and MAPK (ERK, JNK) signaling pathways. |
| Anti-Inflammatory (Uveitis) | Endotoxin-Induced Uveitis (EIU) rat model [5] | Reduced clinical scores, protein leakage, and inflammatory cell infiltration; suppressed PI3K/Akt/NF-κB signaling pathway. |
The following diagram illustrates the key signaling pathways through which ASPA exerts its anti-inflammatory and anti-fibrotic effects, as identified in the studies above.
Here are solutions to some frequent challenges in sample preparation, particularly Liquid-Liquid Extraction (LLE).
FAQ 1: How can I prevent or break emulsions during liquid-liquid extraction? Emulsions are a common issue when samples contain surfactant-like compounds (e.g., phospholipids, proteins) [6].
FAQ 2: My extraction recovery of ASPA is low. What could be the cause? Low recovery can stem from several points in the process.
Matrix effects in LC-MS occur when compounds co-eluting with your analyte interfere with the ionization process in the mass spectrometer, leading to either ion suppression or enhancement. This can detrimentally affect the accuracy, precision, and sensitivity of your quantitative analysis [1].
You can use the following established methods to detect their presence in your method:
| Method | Description | Key Advantages | Key Limitations |
|---|---|---|---|
| Post-Extraction Spiking [1] | Compare analyte signal in neat solution vs. signal in blank matrix spiked post-extraction. | Simple, provides a quantitative measure. | Requires a true blank matrix (challenging for endogenous analytes). |
| Post-Column Infusion [1] | Infuse analyte continuously while injecting a blank matrix extract; signal dips indicate suppression. | Qualitative; identifies regions of ionization interference in the chromatogram. | Time-consuming; requires extra hardware; less suited for multi-analyte methods. |
| Simple Recovery-Based Method [1] | Not explicitly detailed, but presented as a simpler alternative applicable to any analyte/matrix. | Fast, reliable, no hardware needed; works for endogenous compounds (e.g., creatinine). | Specific protocol not fully described in available literature. |
You have several strategies at your disposal, from sample preparation to data processing. Here is a logical workflow for troubleshooting and resolving matrix effect issues:
The most effective correction techniques often involve internal standards or calibration:
Researchers have successfully quantified this compound in complex biological and plant matrices. The table below summarizes key parameters from validated methods that you can use as a benchmark for your own work [2] [3] [4].
| Parameter | Details for this compound Analysis |
|---|---|
| Analytical Technique | UPLC-MS/MS or HPLC-MS/MS |
| Ionization Mode | Negative (ESI-) [4] or Positive (ESI+) [3] |
| Quantitation Mode | Multiple Reaction Monitoring (MRM) |
| Sample Types | Plant material (M. officinalis) [4], Rat plasma [3], Mouse plasma [2] |
| Sample Preparation | Protein precipitation with methanol [3], Solid-phase extraction [4] |
| Internal Standard | Acetaminophen (for pharmacokinetics) [3], Appropriate IS used [4] |
| Reported Matrix Effect | 105.6% - 115.4% (in mouse plasma, considered acceptable) [2] |
| Linearity & Precision | Good linearity (r² > 0.995), Precisions RSD < 4.5% [4] |
For a quick reference, the table below summarizes the key validation parameters and typical acceptance criteria for an asperulosidic acid HPLC method, based on a peer-reviewed study [1].
| Validation Parameter | Experimental Procedure (Summary) | Results for this compound | Common Acceptance Criteria |
|---|---|---|---|
| Linearity & Range | Analyze standard solutions at 5+ concentration levels (e.g., 1.56–100 μg/mL) [1]. | R² ≥ 0.9999 [1]. | R² ≥ 0.999 [2]. |
| Precision | Repeatability: Analyze multiple replicates (n=6-9) at 100% concentration in one session [2]. Intermediate Precision: Repeat the test on a different day/analyst/system [2]. | RSD < 4% [1]. | RSD typically < 1-2% for repeatability [2]. | | Accuracy | Spike placebo/known matrix with known amounts of analyte. Analyze replicates (n=9) over 3 concentration levels [2]. | Recovery: 97.5–121.9% (Intraday), 98.8–118.1% (Interday) [1]. | Recovery should be 98–102% [2]. | | Specificity | Analyze blank matrix and standard to show the analyte peak does not co-elute with other components [2]. | Resolution from other peaks confirmed [1]. | No interference at retention time; peak purity confirmed (e.g., via PDA or MS) [2]. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ [2]. | LOD: 0.04–0.97 μg/mL LOQ: 0.13–2.95 μg/mL [1]. | S/N ≈ 3:1 for LOD, ≈ 10:1 for LOQ [2]. | | Robustness | Deliberately vary method parameters (column temp, flow rate, mobile phase pH) and monitor impact [2]. | (Data not specified in search results) | System suitability criteria must still be met. |
Here is a detailed methodology for the HPLC-PDA analysis of this compound, which you can use as a basis for your troubleshooting guides [1].
You can structure your FAQ section around these common problems:
Poor Peak Shape (Tailing or Fronting)
Inaccurate Concentration Results (Recovery Issues)
Low Precision (High %RSD)
Failing System Suitability
The diagram below outlines the logical workflow for developing and validating an analytical method for this compound, integrating the key steps discussed.
Interference in LC-MS/MS analysis often stems from isomeric or isobaric compounds that share similar mass-to-charge (m/z) ratios with your target analyte [1]. The following table summarizes common issues and their solutions.
| Interference Type | Root Cause | Solution | Key Parameters to Optimize |
|---|---|---|---|
| Chromatographic Co-elution | Inadequate separation of asperulosidic acid from similar iridoids (e.g., deacetyl this compound) in the sample [2]. | Optimize the chromatographic gradient and mobile phase [2]. | Gradient profile, mobile phase pH/buffer, column temperature [2]. |
| Isobaric/Isomeric Interference | Other substances with identical precursor/product ion transitions obscure the signal [1]. | Use the Detuning Ratio (DR) and Ion Ratio (IR) to flag suspect samples [1]. | Collision Energy (CE), Declustering Potential (DP) [1]. |
| Matrix Effects | Co-extracted compounds from the sample matrix suppress or enhance ionization [3]. | Improve sample cleanup and use a stable isotope-labeled internal standard (SIL-IS) [3]. | Solid-Phase Extraction (SPE) protocols, internal standard selection [3]. |
This protocol is adapted from a validated method for the simultaneous determination of iridoid glycosides, including this compound, in Gardenia jasminoides using UFLC/QTRAP-MS [2] [4].
The workflow below illustrates the complete analytical process.
Q1: Our this compound peak is broad or has a shoulder. What should we do?
Q2: How can I be sure my peak is pure this compound and not an interference?
Q3: What is the best internal standard for quantifying this compound?
Q4: Our signal is weak, and the limit of quantification (LOQ) is poor. How can we improve sensitivity?
The table below summarizes key parameters for preparing samples containing asperulosidic acid from different biological sources.
| Source Material | Extraction Solvent | Extraction Method | Key Clean-up / Analysis Steps | Reference |
|---|---|---|---|---|
| Gardenia jasminoides Ellis (GJE) fruit | 70% methanol in water | Soaking (30 min) + Ultrasonication (60 min), repeated 3x | Centrifugation, filtration (0.22 µm); Analysis by UFLC-MS/MS [1] | |
| Oldenlandia hedyotidea (OH) stems | Aqueous extraction | Information not fully specified in context | UHPLC-UV analysis for quantification [2] | |
| Morinda citrifolia L. (Noni) fruit | Distilled water | Sonication (10 min) for extract preparation | Filtration (0.22 µm PVDF filter); Analysis by HPLC-PDA [3] | |
| General plant material (Patent) | Methanol, Ethanol, Acetone, etc. | Reflux extraction | Liquid-liquid partition (CHCl₃, EtOAc, n-BuOH); Silica gel column chromatography [4] |
Here are some specific troubleshooting guides for problems you might encounter:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low recovery/yield from plant material | Inefficient solvent penetration or insufficient extraction time. | Increase ultrasonication time; perform multiple sequential extractions; ensure powder passes through a 60-mesh sieve for increased surface area [1] [2]. |
| Poor chromatographic separation | Suboptimal mobile phase or column conditions. | Use a C18 column with a water-acetonitrile mobile phase containing 0.1% formic acid; employ a gradient elution for complex samples [1] [3]. |
| Low detection sensitivity | Compound not at its maximum absorption wavelength. | For HPLC-PDA, set detection wavelength to 254 nm for optimal sensitivity of this compound and related iridoids [3]. |
| High background noise in analysis | Incomplete purification of the crude extract. | Employ liquid-liquid extraction with solvents like ethyl acetate or n-butanol to remove sugars and pigments prior to chromatography [4]. |
This method is suitable for high-throughput, multi-component analysis [1].
This method is robust and validated for accuracy and precision, ideal for quality control [3].
This compound exhibits significant bioactivity, particularly through anti-inflammatory pathways. The diagram below illustrates its mechanism of action in immune cells like macrophages.
This compound exerts its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in immune cells [5] [6]. This leads to reduced expression of inflammatory genes and mediators.
For a calibration curve to be considered acceptably linear, specific statistical and performance criteria must be met. The following table summarizes the key parameters and typical acceptance thresholds based on analytical method validation guidelines.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Correlation Coefficient (r) | Measures the strength of the linear relationship [1]. | Often required to be close to 1 (e.g., ≥ 0.990 or ≥ 0.999) [2] [3]. |
| Coefficient of Determination (r²) | Represents the proportion of variance in the response explained by concentration [1]. | Similar to r, values very close to 1 (e.g., ≥ 0.990 or ≥ 0.999) are expected [2]. |
| Back-calculated Concentration | Accuracy of standards calculated from the curve [1]. | ±15% deviation from nominal value (±20% at LLOQ) [1]. |
| Visual Inspection of Residual Plot | Checks for non-random patterns indicating poor fit [1]. | Residuals should be randomly scattered around zero [1]. |
| Lack-of-Fit Test | Statistical test to determine if a non-linear model fits significantly better [1]. | No significant lack-of-fit (p > 0.05) should be detected [1]. |
A non-linear or poorly fitting calibration curve can arise from several common experimental issues. The table below outlines these problems and their solutions.
| Problem | Potential Causes | Suggested Solutions |
|---|
| Non-Linear Curve | - Saturation of detector response at high concentrations.
The following workflow visualizes the key steps for developing and validating a quantification method, incorporating elements from research on this compound [3].
This protocol is adapted from a validated method for the simultaneous quantification of iridoid glycosides, including this compound [3].
Chromatography:
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
For a comprehensive stability study, you can adapt the following methodologies.
1. Protocol for Freeze-Thaw Stability Assessment
This protocol is adapted from a 2022 study on plasma metabolomics [2].
2. Protocol for this compound Quantification
This method is based on the analysis used in a 2023 pharmacological study [5].
The table below summarizes quantitative findings from relevant studies on plasma stability.
| Aspect | Key Finding | Quantitative Data / Conditions | Source |
|---|---|---|---|
| Freeze-Thaw Cycles | Plasma metabolites stable even after 10 cycles | 10 cycles of LN₂ snap-freeze + room temperature water thaw showed minimal change for 87 metabolites via LC-MS. | [2] |
| Freeze-Thaw Cycles | Increased changes in proteome after multiple thaws | A trend of increasing peak intensity changes after 2 thaws in MALDI-TOF data. | [3] |
| Freezing Method | Snap-freezing is superior to slow freezing | Freezing at -20°C (~4 hours) caused the most metabolite changes vs. LN₂ (instant). | [2] |
| Thawing Method | Quick-thawing is superior to slow thawing | Thawing in room temperature water (~1 min) vs. on ice (~20 min) resulted in better stability. | [2] |
| Long-Term Storage | Less impact than freeze-thaw cycles | No differences in peak number or mass distribution after 4 years at -70°C. | [3] [4] |
The following diagram outlines the core workflow for designing a freeze-thaw stability study.
When testing stability, using a validated analytical method is crucial. The diagram below shows the key parameters to establish for a reliable HPLC-MS/MS method, based on the analysis of this compound and other compounds in plasma [5].
Based on the gathered information, here are the core recommendations for handling plasma samples containing this compound or similar analytes:
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy [1].
The following table summarizes the common approaches for determining these values as per ICH guidelines [2].
| Method | Basis of Calculation | Typical Criteria | LOD Formula | LOQ Formula |
|---|---|---|---|---|
| Signal-to-Noise (S/N) | Ratio of analyte signal to baseline noise [3] | S/N ≥ 3:1 for LOD; S/N ≥ 10:1 for LOQ [1] [3] | - | - |
| Calibration Curve | Standard deviation of the response (σ) and the slope of the curve (S) [2] | Requires linearity and precision demonstration | LOD = 3.3 × σ / S [2] | LOQ = 10 × σ / S [2] |
| Visual Evaluation | Injected sample at low concentration is visually assessed | Peak is discernible (LOD) or measurable with precision (LOQ) [2] | - | - |
Note that different calculation approaches can yield significantly different LOD and LOQ values. One study found the S/N method provided the lowest values, while the standard deviation/slope method gave the highest [4]. It is crucial to validate your chosen method by injecting multiple samples at the calculated LOD and LOQ concentrations to confirm performance [2].
If your current method lacks sufficient sensitivity, you can troubleshoot and optimize it. The diagram below outlines a systematic workflow for this process.
Here are more detailed explanations for the optimization steps:
To provide a concrete example, the following is a summarized HPLC-PDA method developed and validated specifically for the analysis of this compound, demonstrating achievable sensitivity levels [6].
The following table summarizes available quantitative data for monotropein and asperulosidic acid from independent studies. Please note the differences in experimental conditions when interpreting this information.
| Parameter | Monotropein (from MO Root Extracts) | This compound (from MO Root Extracts) | Notes / Conditions |
|---|---|---|---|
| Bioavailability | ~3.5% (Male rats), ~5.5% (Female rats) [1] [2] | ~1.5% (Male rats), ~3.5% (Female rats) [1] [2] | After oral administration of MO iridoid glycosides (MOIGs). |
| Cmax (ng/mL) | ~180 (Male rats), ~350 (Female rats) [1] [2] | ~70 (Male rats), ~160 (Female rats) [1] [2] | After a 100 mg/kg oral dose of MOIGs. |
| AUC0-t (h*ng/mL) | ~550 (Male rats), ~950 (Female rats) [1] [2] | ~150 (Male rats), ~400 (Female rats) [1] [2] | After a 100 mg/kg oral dose of MOIGs. |
| Primary Distribution Tissues | Stomach, Intestine, Hypothalamus [1] [2] | Stomach, Intestine, Hypothalamus [1] [2] | After oral administration. |
| Analytical Method | UHPLC-MS/MS [1] [2] [3] | UHPLC-MS/MS [1] [2] | Used for quantification in plasma and tissues. |
The most directly comparable data comes from a single study that administered extracts of Morinda officinalis (MO) root to rats and simultaneously quantified both compounds using the same validated protocol [1] [2].
The workflow below summarizes the experimental procedure:
While the data from the co-administration study is highly valuable, there are some limitations to consider:
Further research directly comparing pure, isolated compounds and investigating their metabolic pathways in detail would be highly beneficial for the drug development community.
The table below summarizes the experimental findings for ASPA and standard drugs in various models of organ fibrosis.
| Compound / Drug | Disease Model | Experimental Subject | Key Efficacy Findings | Mechanistic Insights |
|---|---|---|---|---|
| Asperulosidic Acid (ASPA) | Renal Interstitial Fibrosis [1] [2] | UUO Mice/Rats | ↓ Serum creatinine, ↓ urinary protein, ↓ IS toxin; Improved histology (↓ collagen deposition) [1] [2]. | Upregulated OAT1/OAT3 transporters (via HNF1α) to enhance toxin excretion [1]; Inhibited TGF-β1/Smad2/3 and NF-κB pathways [2]. |
| This compound (ASPA) | Uveitis (Eye Inflammation) [3] | EIU Rats | ↓ Clinical score, ↓ inflammatory cells & protein in aqueous humor, ↓ ICAM-1, IL-6, MCP-1, TNF-α [3]. | Inhibited PI3K/Akt/NF-κB signaling pathway [3]. |
| Captopril (Standard Drug Control) | Renal Interstitial Fibrosis [2] | UUO Rats | Improved renal function and histology [2]. | (ACE inhibitor; used as a positive control in studies) [2]. |
| Nintedanib / Pirfenidone | Idiopathic Pulmonary Fibrosis (IPF) [4] | Human Patients (Clinical Trials) | Slowed the rate of decline in Forced Vital Capacity (FVC) [4]. | Targets multiple tyrosine kinase receptors; antifibrotic mechanism [4]. |
To assess the credibility and reproducibility of the data, here are the methodologies from the key studies cited.
Renal Fibrosis Model (Unilateral Ureteric Obstruction - UUO)
Ocular Inflammation Model (Endotoxin-Induced Uveitis - EIU)
The following diagrams illustrate the key signaling pathways through which ASPA exerts its anti-fibrotic and anti-inflammatory effects, based on the experimental data.
Diagram 1: ASPA's Core Signaling Pathways in Fibrosis and Inflammation
Diagram 2: ASPA's Role in Promoting Renal Toxin Excretion
Based on the analysis of the available preclinical data, here is a comparative profile of this compound:
| Feature | Asperulosidic Acid | AST-120 (Kremezin) |
|---|---|---|
| Primary Mechanism | Up-regulates renal excretion transporters OAT1 & OAT3 via HNF1α [1] [2] | Adsorbs precursor (indole) in intestines, prevents IS synthesis [3] [4] |
| Site of Action | Kidney | Gastrointestinal tract |
| Effect on IS Production | No significant impact on liver enzymes (Cyp2e1, Sult1a1) at low doses; high dose (28 mg/kg) may slightly down-regulate Sult1a1 [1] [2] | Directly reduces substrate available for IS production in the liver [3] [4] |
| Effect on IS Excretion | Significantly enhances; up-regulates OAT1/OAT3 in kidney [1] [2] | Indirectly reduces serum IS load for excretion [4] |
| Key Experimental Model | Unilateral Ureteral Obstruction (UUO) mouse model [1] [2] | Multiple Randomized Controlled Trials (RCTs) in CKD patients [5] |
| Efficacy on Serum/Circulating IS | Reduced plasma IS by 19% (14 mg/kg) and 42% (28 mg/kg) in UUO mice [1] [2] | Reduces serum IS levels in CKD patients; clinical impact on hard endpoints is variable [5] [4] |
| Impact on Renal Fibrosis | Significantly alleviated histologic changes in glomerular sclerosis & interstitial fibrosis in UUO mice [1] [2] | Shows renoprotective effects in animal models; some clinical studies show delay in dialysis initiation [3] [5] |
| Clinical Evidence Status | Pre-clinical (animal model evidence) [1] [2] | Approved drug; clinical evidence from RCTs, though outcomes on mortality & ESRD are not consistently significant [5] [4] |
Here are the methodologies from the key studies cited in the comparison table, which can serve as a reference for your experimental design.
The following diagrams illustrate the distinct pathways through which this compound and AST-120 reduce IS levels.
The choice between these two agents depends on your therapeutic strategy:
The table below summarizes the known anti-inflammatory mechanisms of asperulosidic acid and corticosteroids based on the available experimental data.
| Feature | This compound (Natural Iridoid) | Corticosteroids (Synthetic Drugs) |
|---|---|---|
| Primary Molecular Target | Not fully defined; acts on key signaling pathways [1] [2]. | Glucocorticoid Receptor (GR) [3] [4]. |
| Key Signaling Pathways Inhibited | NF-κB, MAPK (p38, ERK, JNK), PI3K/Akt [1] [2]. | NF-κB, AP-1 (primarily via genomic actions) [3]. |
| Key Inflammatory Mediators Suppressed | TNF-α, IL-6, IL-1β, MCP-1, ICAM-1, NO, PGE2, iNOS, COX-2 [1] [2]. | Broad spectrum of pro-inflammatory cytokines (e.g., IL-1, TNF); leukotrienes; prostaglandins [4]. |
| Reported Experimental Models | In vitro: LPS-induced RAW 264.7 macrophages [1]. In vivo: Rodent models of uveitis, colitis, and lung injury [5] [2]. | Widespread clinical use; extensive data from human and animal studies for conditions like arthritis, tendinitis, and uveitis [4] [2]. |
For researchers, the specific experimental contexts and methodologies are crucial for interpreting the data.
The anti-inflammatory effects of this compound have been demonstrated in several model systems:
Corticosteroids are a well-established class of anti-inflammatory drugs with a different, highly complex mechanism.
The following diagram synthesizes the core anti-inflammatory pathways and highlights the distinct mechanisms of this compound and Corticosteroids.
Based on the assembled data, here is a critical analysis for research and development professionals:
To conclusively position this compound relative to corticosteroids, the following experimental approaches are suggested:
| Compound | Primary Anti-Cancer/Chemosensitizing Activity | Demonstrated Mechanisms of Action | Key Experimental Evidence |
|---|---|---|---|
| Asperulosidic Acid (ASPA) | Anti-inflammatory; Potential for chemosensitization requires more direct study [1] [2] | Suppresses NF-κB and MAPK (ERK, JNK) signaling pathways; Inhibits pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO, PGE₂) [1] [2] | In vitro (LPS-induced RAW 264.7 macrophages); In vivo (rat model of endotoxin-induced uveitis) [1] [2] |
| Curcumin | Chemosensitizer & Chemoprotector [3] [4] | Inhibits MAPK, PI3K/Akt, JAK/STAT, and NF-κB pathways; Acts as a receptor tyrosine kinase (RTK) inhibitor [4] | Preclinical evidence; Clinical trials completed for combination therapies (e.g., with Gemcitabine for pancreatic cancer) [3] |
| Bruceine H | Overcomes EGFRi Resistance [4] | Suppresses Notch3, EGFR activation, and β-catenin expression; Induces Foxo3a [4] | Preclinical studies in non-small cell lung cancer (NSCLC) models [4] |
| Cryptotanshinone (CTS) | Chemosensitizer [4] | Targets CAT, HMOX1, SCD proteins to overcome resistance in EGFR-mutant cells [4] | Preclinical studies in gefitinib-resistant lung cancer cells; Comparative proteomic analysis [4] |
The data supporting ASPA's anti-inflammatory activity, which forms the basis for its potential in chemosensitization, comes from standardized experimental models.
In Vitro Protocol (Macrophage Model) [2]
In Vivo Protocol (Rat Uveitis Model) [1]
The following diagram illustrates the primary anti-inflammatory signaling pathways that ASPA has been shown to suppress, which is its best-documented mechanism to date.
Based on the available evidence, here is an objective summary for researchers:
The table below summarizes quantitative data on the primary bioactive compounds in Gardenia jasminoides from different regions, based on a study analyzing 18 batches of samples [1] [2].
| Region | Total Iridoid Glycosides (mg/g) | Total Flavonoids (mg/g) | Total Phenolic Acids (mg/g) |
|---|---|---|---|
| Jurong city, Jiangsu province | 107.870 | 1.412 | 3.288 |
| Fujian province | 95.283 | 0.897 | 1.567 |
| Fengcheng city, Jiangxi province (Late stage) | 89.454 | 0.785 | 1.402 |
| Hukou county, Jiangxi province (Late stage) | 85.721 | 0.721 | 1.335 |
| Yongzhou city, Hunan province | 79.836 | 0.665 | 1.288 |
| Liuan city, Anhui province | 71.592 | 0.611 | 1.103 |
| Tanghe county, Henan province | 65.894 | 0.603 | 0.982 |
| Liujiang county, Guangxi province | 63.727 | 0.597 | 1.024 |
This study identified Jurong city in Jiangsu province as the region producing material with the highest levels of target iridoid glycosides, flavonoids, and phenolic acids [1] [2].
Post-harvest heat processing significantly alters the chemical profile. The following table tracks the changes in specific iridoids and other compounds during five stages of processing, from raw Gardeniae Fructus (GF) to far-processed pieces (GFP-F) [3].
| Compound | GF (Pre-processed) | GFP-M (Middle-processed) | GFP-N (Near-processed) | GFP (Properly Processed) | GFP-F (Far-processed) |
|---|---|---|---|---|---|
| Deacetyl-asperulosidic acid methyl ester | 100% (Baseline) | ≈95% | ≈90% | ≈85% | Significantly decreased |
| Gardenoside | 100% (Baseline) | ≈95% | Significantly decreased | Significantly decreased | Significantly decreased |
| Geniposidic Acid | 100% (Baseline) | ≈105% | ≈110% | ≈115% | Gradually increased |
| Geniposide (G2) | 100% (Baseline) | ≈98% | ≈95% | ≈92% | ≈90% (Downward trend) |
| Crocin-I & Crocin-II (Pigments) | 100% (Baseline) | Sharply decreased | Sharply decreased | Sharply decreased | Very low / Not detected |
| 5-HMF | Not detected | Formed | Gradually increased | Gradually increased | Gradually increased |
For researchers seeking to replicate or validate these findings, the core analytical methodology is outlined below [1] [2].
1. Sample Preparation:
2. Instrumentation and Chromatography:
3. Mass Spectrometry Detection:
4. Data Analysis:
The workflow for this comprehensive quality assessment strategy is summarized in the following diagram:
The table below summarizes the specific quantitative changes in asperulosidic acid and related bioactive compounds in Noni due to fermentation, as reported in the literature.
| Compound | Change with Fermentation | Reported Quantitative Data | Experimental Context | Citation |
|---|---|---|---|---|
| This compound | Decrease | Higher in non-fermented juice (NJ1) than in fermented juices (NJ2, NJ3). | UHPLC-Q-TOF/MS analysis of commercial Noni juices. | [1] |
| Deacetylthis compound | Increase | Content in fermented juice (NJ2) was higher than in non-fermented juice (NJ1). | UHPLC-Q-TOF/MS analysis of commercial Noni juices. | [1] |
| Asperuloside | Not Specified | One of the major iridoids in M. citrifolia; content changes confirmed via a validated HPLC-PDA method. | HPLC-PDA analysis of Noni fermented with Lactobacillus brevis. | [2] |
| Scopoletin | Not Specified | A representative coumarin; content changes confirmed via a validated HPLC-PDA method. | HPLC-PDA analysis of Noni fermented with Lactobacillus brevis. | [2] |
| Overall Bioactive Compounds | Increase | Total of 74, 83, and 91 compounds identified in NJ1, NJ2, and NJ3, respectively. | UHPLC-Q-TOF/MS metabolomics profiling. | [1] |
The quantitative data presented above were generated using rigorous analytical methods. Here are the detailed protocols from the key studies:
Protocol from [2]: HPLC-PDA Analysis for Iridoid and Coumarin Standardization
Protocol from [1]: Untargeted Metabolomics for Phytochemical Profiling
The changes in iridoid content induced by fermentation are pharmacologically relevant. This compound is a recognized bioactive compound, and its potential mechanisms of action have been investigated in preclinical models.
The diagram below illustrates the key molecular mechanisms of action of this compound, as identified in preclinical studies, which underpin its pharmacological potential.
The molecular mechanisms illustrated above are supported by the following experimental findings:
The data indicates that fermentation transforms Noni's chemical profile. The observed decrease in this compound may result from its conversion into other metabolites, such as deacetylthis compound, which increased in one study [1]. This biotransformation, rather than mere degradation, likely contributes to the documented enhancement of antioxidant [5] and other functional properties in fermented juice.
For your research and development work, consider:
The table below summarizes the key mechanisms and experimental data for asperulosidic acid and other pathway modulators.
| Compound | Primary Target(s) | Reported IC₅₀ / Effective Concentration | Key Experimental Findings | Biological Effects |
|---|
| This compound (ASPA) [1] [2] [3] | MEKK1/NF-κB, PI3K/Akt/NF-κB, MAPK (JNK, ERK) [1] | In vitro: ~100 μg/mL (HCC cells) [3] In vivo: 0.1 mg/mL (intravitreal, EIU model) [2] [4] | • Reduced HCC tumor growth in mice [3]. • Suppressed clinical uveitis scores & inflammation in rats [2] [4]. • Enhanced sensitivity to chemoagents (doxorubicin, cisplatin) [3]. | Anti-inflammatory, Anti-tumor, Chemosensitization | | SP600125 (Synthetic) [5] [6] [7] | JNK1/2/3 [5] | IC₅₀: JNK1/2 = 40 nM, JNK3 = 90 nM [5] | • Suppressed glioblastoma cell viability [5]. • Increased Rgs4 expression in colonic smooth muscle cells [6]. • Blocked As₂O₃-induced apoptosis in HepG2 cells [7]. | Pro-apoptotic (context-dependent), Anti-inflammatory | | SCIO-469 (Talmapimod) (Synthetic) [5] | p38α/β [5] | IC₅₀: p38α = 9 nM, p38β = 90 nM [5] | • Enhanced bortezomib cytotoxicity in multiple myeloma cells [5]. • Reduced tumor burden in murine myeloma models [5]. | Anti-proliferative, Anti-inflammatory, Anti-cancer | | FR180204 (Synthetic) [5] | ERK1/2 [5] | IC₅₀: ERK1 = 0.14 μM, ERK2 = 0.31 μM [5] | • Attenuated mesothelioma cell proliferation [5]. • Decreased viability in colorectal cancer cells [5]. | Anti-proliferative, Anti-cancer | | Allosteric MEK1 Inhibitors (e.g., Cobimetinib) [8] | MEK1 (Allosteric site) [8] | N/A (approved drugs, preclinical fragments with sub-μM Kd shown) [8] | • FDA-approved for cancer (e.g., melanoma). • Novel fragments bind allosteric pocket, forming H-bonds with S212 [8]. | Anti-cancer |
To help you evaluate and potentially replicate these findings, here are the key methodologies from the cited studies on this compound.
1. In Vitro Anti-Tumor and Chemosensitization (HCC Models) [3]:
2. In Vivo Anti-Tumor Activity (HCC Xenograft) [3]:
3. In Vivo Anti-Inflammatory Activity (Uveitis Model) [2] [4]:
The following diagrams illustrate the distinct mechanistic profiles of this compound compared to other modulators.
This compound presents a unique profile as a natural product with a multi-target, pathway-level inhibitory effect, in contrast to the highly specific, single-target approach of many synthetic kinase inhibitors.
For your research, the choice between a multi-target agent like ASPA and a specific inhibitor depends on the experimental goal: pathway modulation vs. target validation.
The table below summarizes the effects of asperulosidic acid and other active compounds on key fibrosis-related pathways and markers, based on preclinical models.
| Compound | Primary Signaling Pathways Targeted | Key Fibrosis Markers Downregulated | Experimental Model (Subject) | Effective Dosage |
|---|---|---|---|---|
| This compound | TGF-β1/Smad2/3, NF-κB [1] [2] | α-SMA, Collagen III, Fibronectin, TNF-α, IL-1β, IL-6 [1] [2] | UUO-induced renal fibrosis (Rat) | 20-40 mg/kg (i.p.) [1] |
| Panaxatriol Saponins (PTS) | TGF-β1/Smad3, TNF-α [3] | α-SMA, Collagen I, Fibronectin, TNF-α, IL-6 [3] | UUO-induced renal fibrosis (Rat) | 54-81 mg/kg (oral) [3] |
| Cilomilast | TGF-β1-Smad2/3 [4] | Fibronectin, α-SMA, Collagen I, Collagen III [4] | UUO-induced renal fibrosis (Mouse) | 30 mg/kg/day (i.p.) [4] |
| Alpha-Mangostin | TGF-β1/Smad/ERK [5] | Information missing in source | In vitro & in vivo (Not specified) | Information missing in source |
| Dioscin | NF-κB [5] | Information missing in source | In vitro & in vivo (Not specified) | Information missing in source |
The efficacy data for this compound is primarily derived from the following experimental protocols:
This compound exerts its anti-fibrotic effect through a multi-targeted mechanism, primarily by simultaneously inhibiting two critical profibrotic and pro-inflammatory signaling pathways. The following diagram illustrates this dual inhibition:
This dual-pathway inhibition makes this compound a compelling candidate for further research, as it addresses both the fibrotic tissue remodeling and the underlying inflammatory drive simultaneously [1] [2].
For researchers and drug development professionals, the current data suggests: